molecular formula C21H20O12 B192233 Hyperoside CAS No. 482-36-0

Hyperoside

Cat. No.: B192233
CAS No.: 482-36-0
M. Wt: 464.4 g/mol
InChI Key: OVSQVDMCBVZWGM-DTGCRPNFSA-N
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Description

Quercetin 3-O-beta-D-galactopyranoside is a quercetin O-glycoside that is quercetin with a beta-D-galactosyl residue attached at position 3. Isolated from Artemisia capillaris, it exhibits hepatoprotective activity. It has a role as a hepatoprotective agent and a plant metabolite. It is a tetrahydroxyflavone, a monosaccharide derivative, a beta-D-galactoside and a quercetin O-glycoside.
Hyperoside has been reported in Camellia sinensis, Geranium carolinianum, and other organisms with data available.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSQVDMCBVZWGM-DTGCRPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028789
Record name Quercetin 3-galactoside
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Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 3-galactoside
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

482-36-0
Record name Hyperoside
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Record name Hyperoside
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Record name Quercetin 3-galactoside
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Record name 2-(3,4-dihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
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Record name HYPEROSIDE
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Record name Quercetin 3-galactoside
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 - 233 °C
Record name Quercetin 3-galactoside
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Isolation of Hyperoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Hyperoside, a flavonol glycoside chemically known as quercetin-3-O-β-D-galactopyranoside, is a significant natural compound widely distributed throughout the plant kingdom.[1][2][3] It has garnered substantial interest within the scientific community due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[4][5] This technical guide provides an in-depth overview of the historical milestones in the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a summary of its key biological activities.

Historical Overview of Discovery and Isolation

The journey of this compound discovery began in the early 20th century. The first documented isolation of this compound was in 1937 from Hypericum perforatum L., commonly known as St. John's wort. Following this initial discovery, this compound was identified in a multitude of other plant species across various families. In 1960, it was isolated from red osier dogwood (Cornus stolonifera Michx.).

Subsequent phytochemical investigations have confirmed its presence in numerous plants, including those from the Rosaceae (Crataegus pinnatifida), Polygonaceae (Polygonum aviculare), and Ericaceae families. Its identification in diverse species such as Camellia sasanqua, Zanthoxylum bungeanum, and Mimosa has broadened the sources for its extraction.

The chemical synthesis of this compound was first achieved by Horhammer et al., who used quercetin as the starting material. This process, however, presented challenges in achieving selective glycosylation at the C3 hydroxyl group of quercetin, resulting in a low overall yield. More recently, biosynthetic methods have been developed to improve production, with a notable achievement in 2020 by Guna et al., who used resting cell fermentation to achieve a high yield of this compound.

Discovery_Timeline N1937 1937 First Isolation of this compound from Hypericum perforatum L. N1960 1960 Isolation from Cornus stolonifera Michx. N1937->N1960 Further Phytochemical Studies N_Synth Chemical Synthesis First achieved by Horhammer et al. N1937->N_Synth Chemical Exploration N_Plants Identification in Diverse Flora Crataegus pinnatifida Polygonum aviculare Camellia sasanqua N1960->N_Plants Expanded Research N2020 2020 High-Yield Biosynthesis via Resting Cell Fermentation (Guna et al.) N_Synth->N2020 Advancements in Synthesis

Caption: Historical timeline of key milestones in this compound discovery and synthesis.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant sources typically involves solvent extraction followed by various chromatographic purification techniques. The choice of method depends on the plant matrix and the desired purity of the final product.

Solvent Extraction

Ethanol and methanol are the most commonly used solvents for the initial extraction of this compound and other flavonoids from dried plant material. The efficiency of the extraction is influenced by parameters such as solvent concentration, temperature, and extraction time.

Example Protocol: Extraction from Mimosa (Albizia julibrissin) Foliage An optimized protocol for extracting this compound from mimosa foliage involves using a specific ethanol concentration at an elevated temperature to maximize yield. One study identified the optimal conditions for ethanol extraction from a plant source as using a 20-fold volume of 60% ethanol at 90°C, with the extraction repeated four times, each for 2 hours.

Purification Techniques

2.2.1 Column Chromatography A widely used method for purifying this compound from crude extracts is column chromatography, often employing Sephadex LH-20.

Protocol: Isolation from Camellia sasanqua

  • Initial Extraction: Dried leaves (1000 g) are extracted with methanol at room temperature for 48 hours. The process is repeated, and the combined methanol extracts are concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is suspended in a methanol:water (1:4) mixture and partitioned successively with n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol.

  • Activity-Guided Fractionation: The EtOAc fraction, typically showing the highest antioxidant activity, is selected for further purification.

  • Sephadex LH-20 Chromatography: The EtOAc fraction is applied to a Sephadex LH-20 column and eluted with a gradient of chloroform:methanol.

  • Preparative HPLC: The most active fraction from the Sephadex column is further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

  • Crystallization: The purified this compound is obtained by recrystallization from ethanol.

Isolation_Workflow Start Dried Plant Material (e.g., Camellia sasanqua leaves) Extract Methanol Extraction (48h, Room Temp) Start->Extract Partition Solvent-Solvent Partitioning (Hexane, Chloroform, EtOAc, n-Butanol) Extract->Partition EtOAc Ethyl Acetate (EtOAc) Fraction (Highest Activity) Partition->EtOAc Sephadex Column Chromatography (Sephadex LH-20) EtOAc->Sephadex HPLC Preparative HPLC (C18 Column) Sephadex->HPLC Final Pure this compound (Recrystallization from Ethanol) HPLC->Final

Caption: General experimental workflow for the isolation and purification of this compound.

2.2.2 Aqueous Two-Phase System (ATPS) ATPS offers an effective and scalable method for the purification of flavonoids. An ethanol/NaH₂PO₄ system has been successfully developed for this purpose.

Protocol: Purification from Zanthoxylum bungeanum Leaves

  • Crude Extraction: Flavonoids are first extracted from dried leaves using a 60% ethanol solution.

  • ATPS Partitioning: The crude extract is added to an ATPS composed of ethanol and sodium dihydrogen phosphate (NaH₂PO₄).

  • Optimization: The partitioning behavior is optimized by adjusting parameters such as the concentrations of ethanol and NaH₂PO₄, the amount of extract added, pH, and temperature.

  • Recovery: Under optimal conditions (e.g., 25% w/w ethanol, 29% w/w NaH₂PO₄, at 25°C), this compound is partitioned and recovered from one of the phases.

Quantitative Data

The yield and purity of isolated this compound vary based on the plant source and the extraction/purification methodology employed.

Table 1: this compound Content and Extraction Yields from Various Plant Sources

Plant SourceThis compound Content (% dry basis)Extraction MethodYield/RecoveryReference
Mimosa (Albizia julibrissin)0.83%Solvent ExtractionNot Specified
Zanthoxylum bungeanumNot SpecifiedATPS (Ethanol/NaH₂PO₄)83.5% Absolute Recovery
Hypericum perforatumVariableVariousLow content, difficult extraction

Table 2: Antioxidant Activity of this compound and Related Fractions

Sample/FractionAssayIC₅₀ Value (μg/mL)Reference
Camellia sasanqua Methanol ExtractDPPH Radical Scavenging20.73 ± 1.42
Camellia sasanqua EtOAc FractionDPPH Radical Scavenging18.3 ± 1.63
Purified this compoundDPPH Radical Scavenging27.5 mM (Concentration)

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological effects, which are attributed to its influence on various cellular signaling pathways. It is a known inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines and pro-survival proteins.

Furthermore, studies have indicated that this compound can modulate other key signaling pathways, including the PI3K/AKT and MAPK/mTOR pathways, which are often dysregulated in cancer cells. Its ability to target these pathways contributes to its observed anti-tumor effects, such as inducing apoptosis and inhibiting cell proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., ROS, Cytokines) IKK IKK Complex Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB IκBα Degradation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Activates

Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion: Since its initial isolation in 1937, this compound has been established as a valuable natural product with significant therapeutic potential. Advances in extraction and purification techniques, from traditional column chromatography to modern methods like aqueous two-phase systems, have enabled its efficient isolation for research and development. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways like NF-κB, provides a solid foundation for its further investigation in drug development for a variety of neoplastic and non-neoplastic diseases.

References

An In-depth Technical Guide to Hyperoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperoside, a naturally occurring flavonol glycoside, has garnered significant scientific interest due to its wide spectrum of pharmacological activities. As the 3-O-galactoside of quercetin, it is abundantly found in various medicinal plants, including those from the Hypericum and Crataegus genera. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, alongside a detailed exploration of its biological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a derivative of quercetin where a β-D-galactosyl residue is attached at the 3-hydroxyl position.[1][2] Its chemical structure is foundational to its biological activities.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₂₀O₁₂[5]
Molecular Weight 464.38 g/mol
CAS Number 482-36-0
Appearance Yellowish needle-like crystals or yellow powder
Melting Point 227–229 °C
Solubility Soluble in ethanol, methanol, acetone, and pyridine. Soluble in DMSO (≥46.4 mg/mL).
Optical Rotation [α]D²⁰ -83° (c=0.2, pyridine)
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H-NMR (Data to be populated from further specific searches)
¹³C-NMR (Data to be populated from further specific searches)
FT-IR (KBr, cm⁻¹) (Data to be populated from further specific searches)
UV-Vis (Methanol) λmax at approximately 257 and 354 nm
Mass Spectrometry (ESI-MS/MS) [M-H]⁻ at m/z 463.0887, with major fragment ions at m/z 301.0356 (aglycone) and m/z 300.0274.

Biological Activities and Pharmacological Properties

This compound exhibits a remarkable array of biological activities, positioning it as a promising candidate for therapeutic development. These activities are attributed to its potent antioxidant and anti-inflammatory properties, which underpin its efficacy in various disease models.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and chelating metal ions. Its antioxidant capacity has been evaluated using various in vitro assays.

Table 3: In Vitro Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)Reference(s)
DPPH Radical Scavenging (Data to be populated from further specific searches)
ABTS Radical Scavenging 3.54 ± 0.39
Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is primarily achieved through the inhibition of the NF-κB signaling pathway.

Table 4: In Vitro Anti-inflammatory Activity of this compound

Cell LineMediatorInhibitionIC₅₀Reference(s)
Mouse Peritoneal MacrophagesNO Production30.31 ± 4.1% at 5 µM-
Mouse Peritoneal MacrophagesTNF-α Production32.31 ± 2.8% at 5 µM-
Mouse Peritoneal MacrophagesIL-6 Production41.31 ± 3.1% at 5 µM-
Anticancer Activity

This compound has been shown to possess anticancer properties against a variety of cancer cell lines. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle. These effects are often mediated through the regulation of signaling pathways such as PI3K/Akt and MAPK.

Table 5: In Vitro Anticancer Activity of this compound (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
A549 Lung Cancer> 10 µg/mL
MCF-7 Breast Cancer(Data to be populated from further specific searches)
4T1 Breast CancerTime- and concentration-dependent inhibition (12.5-100 µM)
HepG2 Liver Cancer(Data to be populated from further specific searches)
HeLa Cervical Cancer(Data to be populated from further specific searches)
Antiviral Activity

Emerging research highlights the antiviral potential of this compound, particularly against influenza A virus. It has been shown to inhibit viral replication, with a reported IC₅₀ value of 66.59 μM in a plaque reduction assay.

Table 6: In Vitro Antiviral Activity of this compound

VirusCell LineAssayEC₅₀/IC₅₀Reference(s)
Influenza A Virus MDCKPlaque Reduction AssayIC₅₀: 66.59 µM
Porcine Epidemic Diarrhea Virus (PEDV) --Selection Index: 9.72
Cardioprotective Effects

This compound has demonstrated protective effects on the cardiovascular system, which are largely attributed to its antioxidant and anti-inflammatory properties. It has been found to ameliorate myocardial ischemia-reperfusion injury and protect against cardiotoxicity induced by certain drugs through the activation of the PI3K/Akt signaling pathway.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

This compound is a known inhibitor of the NF-κB signaling pathway. By preventing the degradation of IκB-α, it blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_NFkB Cytoplasm cluster_Nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 TLR4->IKK IkBa IκB-α IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkBa->NFkB_active Degrades, Releasing Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Inflammation Induces

This compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway in a context-dependent manner, contributing to its anticancer and cardioprotective effects.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Downstream Downstream Targets (mTOR, GSK3β) pAkt->Downstream Phosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response Regulates This compound This compound This compound->PI3K Modulates

This compound modulates the PI3K/Akt signaling pathway.
Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes and providing protection against oxidative stress.

Nrf2_HO1_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociates from Keap1 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Induces Expression of

This compound activates the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound. For detailed, step-by-step protocols, it is recommended to consult the cited literature.

Isolation and Quantification

4.1.1. Isolation of this compound from Crataegus pinnatifida

A common method for isolating this compound involves a combination of solvent extraction and chromatographic techniques.

Isolation_Workflow start Dried Plant Material (e.g., Crataegus pinnatifida leaves) extraction Extraction with 80% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration hsccc High-Speed Counter-Current Chromatography (HSCCC) concentration->hsccc prephplc Preparative HPLC hsccc->prephplc purity Purity Analysis (Analytical HPLC) prephplc->purity structure Structural Elucidation (NMR, MS) purity->structure end Pure this compound structure->end

Workflow for the isolation of this compound.

Reference Protocol: An efficient method for the preparative isolation and purification of flavonoids from the leaves of Crataegus pinnatifida involves HSCCC coupled with preparative HPLC.

4.1.2. HPLC Quantification of this compound

A reversed-phase HPLC method is typically used for the quantification of this compound in plant extracts.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing an acidifier like phosphoric acid).

  • Detection: UV detection at approximately 270 nm or 360 nm.

  • Quantification: Based on a calibration curve of a this compound standard.

In Vitro Biological Assays

4.2.1. Antioxidant Activity Assays (DPPH and ABTS)

These assays measure the radical scavenging capacity of this compound.

  • DPPH Assay: The reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically.

  • ABTS Assay: The reduction of the ABTS radical cation is measured spectrophotometrically. The IC₅₀ value, the concentration required to scavenge 50% of the radicals, is determined.

4.2.2. Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay assesses the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Plate macrophages and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound.

  • Stimulate the cells with LPS.

  • After incubation, measure the nitrite concentration in the culture supernatant using the Griess reagent.

4.2.3. Western Blot Analysis for PI3K/Akt Pathway

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.

  • Treat cells with this compound and/or a stimulant.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, etc.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

4.2.4. NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Culture cells on coverslips.

  • Treat cells with this compound followed by a stimulant (e.g., TNF-α).

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against the NF-κB p65 subunit.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei (e.g., with DAPI).

  • Visualize the localization of p65 using a fluorescence microscope.

4.2.5. Nrf2 Activation Assay

This can be assessed through various methods, including reporter gene assays or by measuring the nuclear translocation of Nrf2.

  • Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE). Measure the reporter activity after treatment with this compound.

  • Nuclear Translocation: Similar to the NF-κB assay, use immunofluorescence or Western blotting of nuclear and cytoplasmic fractions to detect the increased presence of Nrf2 in the nucleus following this compound treatment.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a broad range of promising pharmacological activities. Its antioxidant, anti-inflammatory, anticancer, antiviral, and cardioprotective effects are well-documented and are mediated through the modulation of key signaling pathways, including NF-κB, PI3K/Akt, and Nrf2/HO-1. The data and experimental methodologies summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating its detailed molecular mechanisms, optimizing its bioavailability, and conducting preclinical and clinical trials to validate its efficacy and safety in various disease contexts.

References

Hyperoside as a Potent NF-κB Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperoside, a naturally occurring flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects. A primary mechanism underpinning these properties is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes. Its dysregulation is implicated in the pathophysiology of numerous inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound inhibits NF-κB activation. It details the upstream and downstream effects of this compound on the NF-κB cascade, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκBs), most notably IκBα. Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (e.g., lipopolysaccharide [LPS]), a canonical signaling pathway is activated. This leads to the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically the p65/p50 heterodimer), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action of this compound as an NF-κB Inhibitor

This compound exerts its inhibitory effects on the NF-κB signaling pathway through a multi-pronged approach, targeting several key steps in the activation cascade.

Inhibition of IκBα Degradation and Phosphorylation

A primary mechanism of this compound's action is the prevention of IκBα degradation.[1][2][3] By inhibiting the phosphorylation of IκBα, this compound prevents its recognition by the ubiquitin ligase complex, thereby blocking its subsequent degradation by the proteasome.[4][5] This results in the continued sequestration of NF-κB in the cytoplasm, effectively preventing its nuclear translocation and transcriptional activity.

Suppression of p65 Phosphorylation and Nuclear Translocation

This compound has been shown to decrease the phosphorylation of the p65 subunit of NF-κB. Phosphorylation of p65 is a critical step for its transcriptional activity. By reducing p65 phosphorylation, this compound diminishes the ability of NF-κB to activate gene expression even if some nuclear translocation were to occur. Furthermore, by stabilizing IκBα, this compound directly inhibits the nuclear translocation of the p65 subunit.

Modulation of Upstream Signaling Pathways

This compound's influence extends to upstream signaling events that regulate NF-κB activation.

  • Regulation of Reactive Oxygen Species (ROS): this compound has been found to reduce the production of intracellular reactive oxygen species (ROS). ROS can act as second messengers in NF-κB signaling, and their reduction by this compound contributes to the suppression of NF-κB activation.

  • Activation of Sirtuin 1 (SIRT1): Studies have demonstrated that this compound can upregulate the expression of SIRT1, a NAD-dependent deacetylase. SIRT1 is known to deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. The activation of SIRT1 by this compound represents an additional layer of NF-κB regulation.

The following diagram illustrates the multifaceted mechanism of this compound in inhibiting the NF-κB signaling pathway.

Mechanism of this compound on NF-κB Pathway cluster_upstream Upstream Regulation cluster_core Core NF-κB Pathway cluster_downstream Downstream Effects ROS ROS SIRT1 SIRT1 NFkB_p p-NF-κB (p-p65/p50) SIRT1->NFkB_p Deacetylates p65 IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates IKK->NFkB_p IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p NFkB NF-κB (p65/p50) IkBa->NFkB Inhibitory Complex NFkB->IKK Phosphorylates p65 NFkB_nuc Nuclear NF-κB NFkB_p->NFkB_nuc Nuclear Translocation Inflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Inflam_Genes Induces Transcription Inflam_Genes->ROS Feedback Loop This compound This compound This compound->ROS Reduces This compound->SIRT1 Activates This compound->IKK Inhibits This compound->IkBa_p Inhibits Formation This compound->NFkB_p Inhibits Phosphorylation This compound->NFkB_nuc Inhibits Translocation Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK Activates p65 Nuclear Translocation Assay Workflow A 1. Cell Seeding on Coverslips B 2. This compound Pre-treatment & Stimulant Addition A->B C 3. Fixation (4% PFA) B->C D 4. Permeabilization (0.25% Triton X-100) C->D E 5. Blocking (1% BSA) D->E F 6. Primary Antibody Incubation (anti-p65) E->F G 7. Secondary Antibody Incubation (Fluorescently Labeled) F->G H 8. Nuclear Counterstaining (DAPI/Hoechst) G->H I 9. Fluorescence Microscopy H->I J 10. Image Analysis (Nuclear/Cytoplasmic Ratio) I->J

References

Hyperoside's Dichotomous Modulation of the PI3K/AKT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a naturally occurring flavonol glycoside, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] A critical mechanism underlying these properties is its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.[2][3] Dysregulation of the PI3K/AKT pathway is a hallmark of various diseases, most notably cancer.[4]

This technical guide provides an in-depth analysis of this compound's interaction with the PI3K/AKT signaling cascade. It elucidates the compound's dual role as both an activator and an inhibitor of this pathway, depending on the cellular context, and presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The PI3K/AKT Signaling Pathway: A Brief Overview

The PI3K/AKT pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[2] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions. Key downstream effectors include mTOR, which controls protein synthesis and cell growth, and Bcl-2 family proteins, which regulate apoptosis. The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a negative regulator of this pathway by dephosphorylating PIP3.

This compound as an Inhibitor of the PI3K/AKT Pathway in Cancer

In various cancer cell lines, this compound has been shown to exert its anti-proliferative and pro-apoptotic effects by inhibiting the PI3K/AKT signaling pathway. This inhibitory action leads to the suppression of tumor growth and survival.

Quantitative Data: this compound's Inhibitory Effects
Cell LineCancer TypeParameterValueReference
HepG2Human Hepatocellular CarcinomaIC50 (Cell Viability)Not specified, but dose-dependent decrease
HepG2Human Hepatocellular CarcinomaP-AKT Protein LevelSignificantly decreased with HP treatment
HepG2Human Hepatocellular CarcinomaPI3K Protein LevelSignificantly decreased with HP treatment
T24, 5637Bladder CancerApoptosisIncreased with 400-800 µM this compound
MCF-7, 4T1Breast CancerCell ViabilityInhibited by this compound
MDA-MB-231Breast CancerIC50 (Cell Viability)7.5 µM
Mechanism of Inhibition

This compound's inhibitory effect on the PI3K/AKT pathway in cancer cells is often mediated through the downregulation of upstream regulators or direct effects on key pathway components. For instance, in human hepatocellular carcinoma cells, this compound has been found to down-regulate the expression of bone morphogenetic protein 7 (BMP-7), which in turn suppresses the PI3K/AKT pathway. This leads to decreased phosphorylation of AKT and a subsequent reduction in cell proliferation.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Bcl2 Bcl-2 pAKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis This compound This compound This compound->PI3K Inhibits BMP7 BMP-7 This compound->BMP7 Inhibits BMP7->PI3K

This compound as an Activator of the PI3K/AKT Pathway

Conversely, in the context of cardioprotection and neuroprotection, this compound has been demonstrated to activate the PI3K/AKT signaling pathway. This activation promotes cell survival and mitigates cellular damage.

Quantitative Data: this compound's Activating Effects
Cell TypeConditionParameterObservationReference
Heart Tissues (in vivo)Trastuzumab-induced cardiotoxicityp-Akt (Ser473) levelsIncreased with this compound treatment
H9c2 cells (in vitro)Trastuzumab-induced cardiotoxicityp-Akt (Ser473) levelsIncreased with this compound treatment
CardiomyocytesHigh glucose-induced oxidative stressPI3K relative expressionIncreased with this compound treatment
CardiomyocytesHigh glucose-induced oxidative stressAKT phosphorylationIncreased with this compound treatment
Mechanism of Activation

In cardioprotective scenarios, such as mitigating trastuzumab-induced cardiotoxicity, this compound has been shown to activate the PI3K/AKT pathway. This activation enhances cardiomyocyte resilience and counteracts the detrimental effects of the cancer therapy on the heart. The increased phosphorylation of AKT promotes cell survival and reduces apoptosis in cardiac cells.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Protective Stimulus Protective Stimulus Receptor Receptor Protective Stimulus->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Survival Cell Survival pAKT->Survival Apoptosis Apoptosis pAKT->Apoptosis This compound This compound This compound->PI3K Activates

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature studying this compound's effect on the PI3K/AKT pathway.

Cell Culture and Treatment
  • Cell Lines: Specific cell lines (e.g., HepG2, MCF-7, H9c2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are seeded in plates or flasks and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration can vary from a few hours to several days depending on the experimental endpoint.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins in the PI3K/AKT pathway.

G A Cell Lysis (Protein Extraction) B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (e.g., with BSA or milk) D->E F Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Image Analysis (Quantification) H->I

  • Protein Extraction: Cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, PI3K, β-actin as a loading control) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

Cell Viability Assay (MTT or CCK-8)

These colorimetric assays are used to assess the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing different concentrations of this compound.

  • Reagent Incubation: After the desired treatment period, MTT or CCK-8 reagent is added to each well and incubated for a specified time.

  • Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the control group.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with this compound as described above.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

  • Analysis: The data is analyzed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound demonstrates a remarkable context-dependent modulation of the PI3K/AKT signaling pathway. In the realm of oncology, it acts as an inhibitor, curbing the proliferation and survival of cancer cells. Conversely, in cardioprotective and neuroprotective settings, it functions as an activator, promoting cell survival and mitigating damage. This dual functionality underscores the therapeutic potential of this compound in a range of diseases. Further research is warranted to fully elucidate the molecular switches that govern its differential activity, which will be crucial for the development of targeted therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the multifaceted role of this compound in modulating the critical PI3K/AKT signaling pathway.

References

Investigating the In Vitro Antioxidant Properties of Hyperoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hyperoside, a flavonol glycoside chemically known as quercetin-3-O-β-D-galactopyranoside, is a prominent bioactive compound found in numerous medicinal plants, including those from the Hypericum and Crataegus genera.[1] Extensive research has highlighted its diverse pharmacological effects, with its antioxidant properties being of significant interest.[2][3][4] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of various chronic diseases. This compound has demonstrated considerable potential in mitigating oxidative damage through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant pathways.[5]

This technical guide provides an in-depth overview of the common in vitro methods used to evaluate the antioxidant capacity of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of key experimental workflows and molecular pathways.

Chemical-Based Assays for Antioxidant Capacity

Chemical-based assays are rapid, reproducible, and cost-effective methods for screening the antioxidant potential of compounds. These assays typically measure the ability of an antioxidant to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most frequently used methods to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the scavenging potential of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.2 mM in methanol): Dissolve an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle and in the dark at 4°C.

    • Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

    • Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to determine the concentration-dependent activity.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of this compound, the positive control, or the solvent (as a blank) to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (0.2 mM in Methanol) add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_this compound Prepare this compound Stock & Serial Dilutions add_samples Pipette 100 µL of Samples, Control, and Blank into 96-well plate prep_this compound->add_samples prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is then diluted with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound (this compound) and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 10 µL) of the various concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined graphically as in the DPPH assay.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis prep_abts Prepare ABTS (7 mM) and Potassium Persulfate (2.45 mM) generate_radical Mix 1:1 and incubate (12-16h, dark) to generate ABTS•+ prep_abts->generate_radical dilute_radical Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm generate_radical->dilute_radical add_abts Add 190 µL of ABTS•+ Solution dilute_radical->add_abts prep_samples Prepare this compound & Control Dilutions add_samples Add 10 µL of Samples, Control, and Blank to wells prep_samples->add_samples add_samples->add_abts incubate Incubate in Dark (e.g., 6-30 min, RT) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

ABTS Radical Scavenging Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

    • Test Compound (this compound) and Standard (FeSO₄): Prepare a stock solution of this compound. For the standard curve, prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 20 µL) of the this compound solutions, FeSO₄ standards, or blank to the wells.

    • Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent to each well.

    • Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of this compound is determined from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of the compound.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis prep_reagents Prepare Acetate Buffer, TPTZ Solution, and FeCl3 Solution prep_frap Mix Reagents (10:1:1) to create FRAP Reagent prep_reagents->prep_frap warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap Add 180 µL of FRAP Reagent warm_frap->add_frap prep_samples Prepare this compound & FeSO4 Standards add_samples Add 20 µL of Samples, Standards, and Blank to wells prep_samples->add_samples add_samples->add_frap incubate Incubate at 37°C (e.g., 4-30 min) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from FeSO4 Standard Curve measure->calculate

FRAP Assay Workflow

Quantitative Data on Antioxidant Activity

The following tables summarize the quantitative antioxidant activity of this compound as determined by the assays described above.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 Value (µg/mL)Reference
This compoundNot explicitly found in the searched literature for the pure compound.-
Ascorbic Acid (Standard)Varies by study-

Note: While a specific IC50 value for pure this compound was not found in the provided search results, studies on plant extracts rich in this compound consistently demonstrate significant DPPH radical scavenging activity.

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundIC50 Value (µg/mL)Reference
This compound3.54 ± 0.39
Trolox (Standard)Varies by study-

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (mmol Fe²⁺/g)Reference
This compoundNot explicitly found in the searched literature for the pure compound.-
Trolox (Standard)Varies by study-

Note: Although a specific FRAP value for pure this compound is not available from the search results, the chemical structure of this compound, with its multiple hydroxyl groups, suggests a strong capacity to reduce ferric ions.

Cellular Antioxidant Activity

While chemical assays are useful for initial screening, cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential. These assays measure the ability of a compound to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).

This compound has been shown to exert significant cytoprotective effects in various cell models. Key findings from cellular assays include:

  • Reduction of Intracellular ROS: this compound effectively scavenges intracellular ROS, thereby preventing oxidative damage to cellular components.

  • Inhibition of Lipid Peroxidation: It protects cell membranes from damage by inhibiting lipid peroxidation.

  • Enhancement of Antioxidant Enzymes: this compound can increase the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Molecular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound's antioxidant effects are mediated by its interaction with key cellular signaling pathways. The most prominent of these is the Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to activators like this compound, this interaction is disrupted. Nrf2 is then released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), SOD, and CAT.

Studies have indicated that this compound can activate this pathway, in part, by decreasing the protein levels of Keap1 and inactivating GSK-3β, a negative regulator of Nrf2.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits ros Oxidative Stress (ROS) ros->keap1_nrf2 Disrupts ub_proteasome Ubiquitination & Proteasomal Degradation keap1_nrf2->ub_proteasome Basal State nrf2_free Nrf2 keap1_nrf2->nrf2_free Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds antioxidant_genes Transcription of Antioxidant Genes (HO-1, SOD, CAT) are->antioxidant_genes Activates cell_protection Cellular Protection & Redox Homeostasis antioxidant_genes->cell_protection Leads to

This compound's Modulation of the Keap1-Nrf2-ARE Pathway

In vitro studies consistently demonstrate that this compound possesses significant antioxidant properties. It acts as a potent free radical scavenger, as evidenced by its activity in DPPH and ABTS assays, and exhibits reducing power. Furthermore, in cellular models, it protects against oxidative stress by reducing intracellular ROS and enhancing the endogenous antioxidant defense systems. The activation of the Keap1-Nrf2-ARE signaling pathway is a key molecular mechanism underlying its cytoprotective effects. These findings underscore the potential of this compound as a natural antioxidant agent for further investigation in the prevention and treatment of oxidative stress-related disorders. Future research should focus on further elucidating its bioavailability and in vivo efficacy to translate these promising in vitro results into therapeutic applications.

References

Hyperoside: A Technical Guide to its Anticancer Mechanisms in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonol glycoside (quercetin-3-O-β-D-galactopyranoside), is a natural compound found in various medicinal plants, including those from the Hypericum and Crataegus genera[1][2]. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties[3][4][5]. Research indicates that this compound exerts its antitumor effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation and migration, triggering autophagy, and causing cell cycle arrest in various cancer cell lines. This technical guide provides an in-depth analysis of the anticancer effects of this compound on specific cell lines, detailing the experimental protocols used for its evaluation and visualizing the key signaling pathways it modulates.

Quantitative Analysis of this compound's Anticancer Effects

The efficacy of this compound varies across different cancer cell lines, often in a dose- and time-dependent manner. The following tables summarize the quantitative data from various studies.

Table 2.1: Effects of this compound on Cell Viability

Cell LineCancer TypeAssayConcentration (µM)Time (h)% Viability Reduction / IC50Citation(s)
MCF-7 Breast CancerCCK-812.5 - 10024Dose-dependent inhibition
4T1 Breast CancerCCK-812.5 - 10024Dose-dependent inhibition
T24 Bladder CancerMTT25 - 800124.2% - 36.0%
MTT25 - 8002410.4% - 65.8%
MTT25 - 8004814.8% - 72.7%
MTT25 - 8007217.7% - 92.2%
5637 Bladder CancerMTT400 - 80048Significant reduction
PC3 Prostate Cancer-2.5 - 60 (µg/ml)48IC50: 19.7 µg/ml
-2.5 - 60 (µg/ml)72IC50: 12.4 µg/ml
786-O Renal Cancer-3.8 - 60 (µg/ml)-IC50: 18.2 µg/ml

Table 2.2: Effects of this compound on Apoptosis and Related Proteins

Cell LineCancer TypeEffectConcentration (µM)Key Protein ChangesCitation(s)
MCF-7 Breast CancerIncreased apoptosis25 - 100↑ Bax, Cleaved Caspase-3, Cleaved PARP; ↓ Bcl-2
4T1 Breast CancerIncreased apoptosis25 - 100↑ Bax, Cleaved Caspase-3, Cleaved PARP; ↓ Bcl-2, XIAP
A549 Non-Small Cell LungIncreased apoptosis500 - 2000↑ Cleaved Caspase-3, Cleaved PARP
T24 Bladder CancerIncreased apoptosis400 - 800↑ Cleaved Caspase-3, Cleaved PARP
5637 Bladder CancerIncreased apoptosis400 - 800-
HepG2 Liver CancerIncreased apoptosis20 - 50 (nmol/L)↑ p53, Caspase-9, Caspase-3
SKOV3 Ovarian CancerIncreased apoptosis-↑ Cleaved Caspase-3, Cleaved Caspase-9; ↓ Bcl-2

Table 2.3: Effects of this compound on Cell Cycle

Cell LineCancer TypeEffectConcentration (µM)Key Protein ChangesCitation(s)
T24 Bladder CancerG1 and G2 phase arrest400 - 800↓ Cyclins, p-CDKs, p-Rb
HepG2 Liver CancerG1/S phase arrest5 - 80↓ BMP-7, p-AKT, PI3K

Core Anticancer Mechanisms and Signaling Pathways

This compound's anticancer activity is attributed to its ability to modulate a complex network of cellular signaling pathways.

Induction of Apoptosis via ROS-Mediated NF-κB Inhibition

In breast cancer cells (MCF-7 and 4T1), this compound has been shown to reduce intracellular Reactive Oxygen Species (ROS) levels. This reduction subsequently inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The deactivation of NF-κB leads to the downregulation of anti-apoptotic genes like Bcl-2 and XIAP, and the accumulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, activating the caspase cascade (Caspase-3, PARP), ultimately leading to apoptosis.

G This compound This compound ROS Intracellular ROS This compound->ROS Reduces NFkB NF-κB Pathway This compound->NFkB Inhibits ROS->NFkB Activates p65 p-p65 Translocation NFkB->p65 AntiApoptotic Anti-apoptotic Genes (Bcl-2, XIAP) NFkB->AntiApoptotic Upregulates ProApoptotic Pro-apoptotic Protein (Bax) NFkB->ProApoptotic Downregulates p65->AntiApoptotic Upregulates Mitochondria Mitochondrial Dysfunction AntiApoptotic->Mitochondria ProApoptotic->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated NF-κB signaling pathway inhibited by this compound.

Induction of Autophagy and Apoptosis via PI3K/Akt/mTOR Pathway

In non-small cell lung cancer (NSCLC) A549 cells, this compound induces both autophagy and apoptosis. It achieves this by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival. The inhibition of this pathway leads to the upregulation of LC3-II, a key marker of autophagy. Interestingly, the study found that inhibiting this this compound-induced autophagy actually decreased apoptosis, suggesting that the autophagic process contributes to its anticancer effects in these cells.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Inhibits CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: PI3K/Akt/mTOR pathway modulation by this compound in A549 cells.

Cell Cycle Arrest via EGFR-Ras and Fas Signaling

In bladder cancer cells (T24 and 5637), this compound was found to induce cell cycle arrest at the G1 and G2 phases. This effect is mediated through the complex interplay of the EGFR-Ras and Fas signaling pathways. This compound treatment leads to the overexpression of EGFR, Ras, and Fas proteins. This triggers downstream signaling cascades involving MAPKs (ERK, JNK, p38) and Akt. The ultimate outcome of these conflicting signals is a halt in cell cycle progression, marked by a significant reduction in cyclins and the phosphorylation of CDK and Rb proteins, which are crucial for cell cycle advancement.

G This compound This compound EGFR EGFR This compound->EGFR Upregulates Ras Ras This compound->Ras Upregulates Fas Fas This compound->Fas Upregulates EGFR->Ras MAPK MAPK Pathway (ERK, JNK, p38) Ras->MAPK Akt Akt Pathway Ras->Akt Fas->MAPK Apoptosis Apoptosis (minor) Fas->Apoptosis CellCycleProteins Cyclins, p-CDKs, p-Rb MAPK->CellCycleProteins Modulates Akt->CellCycleProteins Modulates CellCycleArrest G1/G2 Arrest CellCycleProteins->CellCycleArrest Leads to

Caption: EGFR-Ras and Fas signaling interaction induced by this compound.

Detailed Experimental Protocols

This section outlines the standard methodologies employed in the cited studies to evaluate the anticancer effects of this compound.

Cell Viability and Proliferation Assays

G Start Seed cells in 96-well plates Culture Culture for 24h Start->Culture Treat Treat with varying concentrations of this compound (or vehicle control) Culture->Treat Incubate Incubate for specified time (e.g., 12, 24, 48, 72h) Treat->Incubate AddReagent Add MTT or CCK-8 Reagent Incubate->AddReagent Incubate2 Incubate for 2-4h AddReagent->Incubate2 Read Measure absorbance with microplate reader Incubate2->Read Analyze Calculate cell viability (%) and IC50 Read->Analyze

Caption: General workflow for cell viability assays (MTT/CCK-8).

  • Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

  • Method (MTT/CCK-8):

    • Cell Seeding: Cancer cells (e.g., T24, MCF-7, 4T1) are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and cultured for 24 hours to allow for attachment.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0 to 800 µM) or a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Cells are incubated for different time periods, typically 12, 24, 48, and 72 hours.

    • Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.

    • Final Incubation: The plates are incubated for an additional 2-4 hours at 37°C. For MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8).

    • Analysis: Cell viability is calculated as a percentage relative to the control group. IC50 values are determined from dose-response curves.

Apoptosis Analysis by Flow Cytometry
  • Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

  • Method (Annexin V-FITC/Propidium Iodide (PI) Staining):

    • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at desired concentrations (e.g., 400-800 µM) for a specific duration (e.g., 48 hours).

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

    • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

    • Flow Cytometry: The stained cells are immediately analyzed by a flow cytometer.

    • Data Analysis: The cell population is gated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Method:

    • Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a BCA (bicinchoninic acid) protein assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1-2 hours to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, β-actin).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the in vivo anticancer efficacy of this compound.

  • Method (Breast Cancer Model):

    • Cell Implantation: Approximately 1.0 × 10⁷ 4T1 cells suspended in PBS are injected into the fourth breast pad of female BALB/c mice.

    • Tumor Growth and Grouping: When tumors reach a palpable size (e.g., after 12 days), the mice are randomized into treatment and control groups.

    • Treatment Administration: Mice are administered this compound (e.g., 50 mg/kg, intraperitoneal injection every two days for 18 days) or saline (control group).

    • Monitoring: Body weight and tumor volume are measured every two days. Tumor volume is often calculated using the formula: V = 0.5 × length × width².

    • Endpoint Analysis: At the end of the experiment, mice are sacrificed, and tumors are excised for histopathological assessment (e.g., H&E staining) and further analysis.

Conclusion

This compound demonstrates significant anticancer activity across a range of cancer cell lines, including those from breast, lung, bladder, and liver cancers. Its therapeutic potential stems from its multifaceted mechanism of action, which involves the induction of apoptosis and autophagy, inhibition of cell proliferation, and induction of cell cycle arrest. These effects are orchestrated through the modulation of several key signaling pathways, most notably the NF-κB, PI3K/Akt/mTOR, and EGFR-Ras/Fas pathways. The comprehensive data and detailed protocols presented in this guide underscore the promise of this compound as a candidate for further preclinical and clinical development in oncology. Its ability to sensitize cancer cells to conventional chemotherapy, such as paclitaxel, further broadens its potential application in combination therapies.

References

The Anti-inflammatory Activity of Hyperoside in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonol glycoside chemically known as quercetin-3-O-β-D-galactoside, is a prominent bioactive compound found in various medicinal plants, including those from the genera Hypericum and Crataegus.[1][2][3] Extensive pharmacological research has identified this compound as a molecule with a wide array of therapeutic properties, including antioxidant, anti-cancer, and potent anti-inflammatory activities.[1][4] Its ability to modulate inflammatory responses at a cellular level has made it a subject of significant interest for the development of novel therapeutic agents for inflammatory diseases.

This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound as demonstrated in various cellular models. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in the field.

Quantitative Data Summary: Inhibitory Effects of this compound

This compound has been shown to dose-dependently inhibit the production and expression of key pro-inflammatory mediators in multiple cell types. The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell ModelInflammatory StimulusThis compound ConcentrationTarget Cytokine% Inhibition / EffectReference
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMTNF-α32.31 ± 2.8%
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMIL-641.31 ± 3.1%
Human RA FLSsLipopolysaccharide (LPS)10, 50, 100 µMTNF-α, IL-6, IL-1βDose-dependent decrease
HT22 Murine Neuronal CellsLipopolysaccharide (LPS)Not specifiedIL-1β, IL-6, IL-8, TNF-αSignificant alleviation
HUVECsLipopolysaccharide (LPS)10, 20, 50 µmol/LIL-1β, IL-6, TNF-α (mRNA)Dose-dependent attenuation

Table 2: Effect of this compound on Inflammatory Enzymes and Other Mediators

Cell ModelInflammatory StimulusThis compound ConcentrationTarget Molecule% Inhibition / EffectReference
Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMNitric Oxide (NO)30.31 ± 4.1%
HUVECsLipopolysaccharide (LPS)10, 20, 50 µmol/LiNOS (mRNA)Dose-dependent attenuation
Human RA FLSsLipopolysaccharide (LPS)10, 50, 100 µMMMP-9Dose-dependent decrease

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the anti-inflammatory effects of this compound in cellular models.

General Experimental Workflow

A typical in vitro study to assess the anti-inflammatory activity of this compound follows a standardized workflow. Cells are cultured, pre-treated with this compound, stimulated with an inflammatory agent, and then assayed for various inflammatory markers.

G General Workflow for In Vitro Anti-inflammatory Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Seeding and Culture (e.g., RAW 264.7, HUVECs) This compound Pre-treatment with this compound (Various concentrations) CellCulture->this compound Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) This compound->Stimulus Supernatant Collect Supernatant Stimulus->Supernatant CellLysate Prepare Cell Lysate Stimulus->CellLysate Cytokine Cytokine Analysis (ELISA) Supernatant->Cytokine NO Nitric Oxide Measurement (Griess Assay) Supernatant->NO Protein Protein Expression/Phosphorylation (Western Blot) CellLysate->Protein mRNA mRNA Expression (qRT-PCR) CellLysate->mRNA G This compound Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa P-IκBα IkBa_p65->p_IkBa p65_nuc p65/p50 (Nucleus) IkBa_p65->p65_nuc Translocation p_IkBa->IkBa_p65 Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_nuc->Genes This compound This compound This compound->IKK Inhibits This compound->IkBa_p65 Inhibits Degradation This compound->p65_nuc Inhibits Translocation G This compound Regulation of the MAPK Pathway cluster_mapks This compound Regulation of the MAPK Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cd) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK1/2 MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 / Other Transcription Factors p38->AP1 ERK->AP1 JNK->AP1 Response Inflammatory Response AP1->Response This compound This compound This compound->MAPKK Inhibits Phosphorylation G This compound Inhibition of the NLRP3 Inflammasome Signal1 Signal 1 (Priming) (e.g., LPS) NFkB NF-κB Activation Signal1->NFkB Signal2 Signal 2 (Activation) (e.g., DAMPs, PAMPs) NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Casp1) Signal2->NLRP3_Assembly Transcription Transcription of pro-IL-1β, NLRP3 NFkB->Transcription Pro_IL1b pro-IL-1β Transcription->Pro_IL1b Casp1 Active Caspase-1 NLRP3_Assembly->Casp1 Cleavage Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b This compound This compound This compound->NLRP3_Assembly Inhibits Activation and Assembly

References

The Neuroprotective Potential of Hyperoside: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonol glycoside, has emerged as a promising natural compound with significant neuroprotective properties. Extensive preclinical research highlights its potential therapeutic utility in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and mechanistic pathways associated with the neuroprotective effects of this compound, intended to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis.[1][2] A systematic review of preclinical studies has corroborated its therapeutic efficacy in various in vivo and in vitro models of Alzheimer's and Parkinson's diseases.[1] The core mechanisms of action include anti-oxidative, anti-inflammatory, anti-apoptotic, and anti-Aβ aggregation activities.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from various studies, demonstrating the neuroprotective efficacy of this compound across different neurodegenerative disease models.

Table 1: Effects of this compound in Parkinson's Disease Models
ModelCell Line/AnimalToxin/InsultThis compound Concentration/DoseMeasured ParameterResultReference
In vitroSH-SY5Y cells6-Hydroxydopamine (6-OHDA)0.1–2 µMCell ViabilitySignificant increase[3]
In vitroSH-SY5Y cells6-Hydroxydopamine (6-OHDA)0.1–2 µMLDH ReleaseSignificant decrease
In vitroSH-SY5Y cells6-Hydroxydopamine (6-OHDA)0.5–2 µMDNA Fragmentation (TUNEL)Significant decrease
In vitroSH-SY5Y cells6-Hydroxydopamine (6-OHDA)0.25–2 µMIntracellular ROSSignificant decrease
In vitroSH-SY5Y cells6-Hydroxydopamine (6-OHDA)0.25–2 µMMitochondrial Membrane PotentialSignificant preservation
In vitroSH-SY5Y cellsRotenoneNot specifiedCell ViabilitySignificant reversal of rotenone-induced decrease
In vitroSH-SY5Y cellsRotenoneNot specifiedApoptosisSignificant decrease
In vivoMPTP-induced miceMPTP25 mg/kg/dayMotor SymptomsAlleviation of motor deficits
In vivoMPTP-induced miceMPTP25 mg/kg/dayH2O2 and MDA levelsSignificant reduction
Table 2: Effects of this compound in Alzheimer's Disease Models
ModelCell Line/AnimalToxin/InsultThis compound Concentration/DoseMeasured ParameterResultReference
In vitrobEnd.3 cellsAmyloid β 1-42 (Aβ1-42)50, 200, 500 µMCell ViabilityDose-dependent increase
In vitrobEnd.3 cellsAmyloid β 1-42 (Aβ1-42)50, 200, 500 µMApoptosisDose-dependent decrease
In vitrobEnd.3 cellsAmyloid β 1-42 (Aβ1-42)50, 200, 500 µMCleaved caspase-9/caspase-9 ratioDose-dependent decrease
In vitrobEnd.3 cellsAmyloid β 1-42 (Aβ1-42)50, 200, 500 µMBax/Bcl-2 ratioDose-dependent decrease
In vitrobEnd.3 cellsAmyloid β 1-42 (Aβ1-42)50, 200, 500 µMZonula occludens-1, claudin-5, occludin levelsDose-dependent increase
In vitrobEnd.3 cellsAmyloid β 1-42 (Aβ1-42)50, 200, 500 µMMMP-2 and MMP-9 levelsDose-dependent decrease
In vitroPrimary rat cortical neuronsAmyloid β 25-35 (Aβ25-35)Not specifiedCytotoxicity and ApoptosisSignificant inhibition
Table 3: Effects of this compound in Cerebral Ischemia-Reperfusion Injury Models
ModelAnimalToxin/InsultThis compound DoseMeasured ParameterResultReference
In vivoRatsMiddle Cerebral Artery Occlusion (MCAO)50 mg/kg/dayNeurologic functionSignificant improvement
In vivoRatsMiddle Cerebral Artery Occlusion (MCAO)50 mg/kg/dayCerebral infarction volumeSignificant decrease
In vivoRatsMiddle Cerebral Artery Occlusion (MCAO)50 mg/kg/dayTotal antioxidant capacity, SOD, GPx activitySignificant increase
In vivoRatsMiddle Cerebral Artery Occlusion (MCAO)50 mg/kg/dayMDA, IL-1β, TNF-α contentSignificant decrease
In vivoRatsMiddle Cerebral Artery Occlusion (MCAO)50 mg/kg/dayBcl-2 mRNA, p-PI3K, p-AKT protein expressionSignificant increase
In vivoRatsMiddle Cerebral Artery Occlusion (MCAO)50 mg/kg/dayBax and caspase-3 mRNA expressionSignificant decrease

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of this compound.

6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro model is widely used to mimic the dopaminergic neurodegeneration observed in Parkinson's disease.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 0.1–2 µM) or a control vehicle for a specified duration (e.g., 4 hours). Subsequently, neurotoxicity is induced by exposing the cells to 6-OHDA (e.g., 200 µM) for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for a further 4 hours to allow for the formation of formazan crystals.

    • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Assessment of Cell Death (LDH Release Assay): Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • TUNEL Staining for Apoptosis: DNA fragmentation, a hallmark of apoptosis, is detected using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

    • Cells are fixed with 4% paraformaldehyde.

    • Permeabilization is carried out using a solution of Triton X-100 in PBS.

    • The cells are then incubated with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, according to the manufacturer's protocol.

    • The stained cells are visualized and quantified using fluorescence microscopy.

Amyloid β (Aβ)-Induced Blood-Brain Barrier Disruption in bEnd.3 Cells

This in vitro model simulates the damage to the blood-brain barrier (BBB) that is characteristic of Alzheimer's disease.

  • Cell Culture: The murine brain endothelial cell line, bEnd.3, is cultured in a suitable medium (e.g., DMEM) supplemented with FBS and antibiotics.

  • Treatment: Confluent monolayers of bEnd.3 cells are pretreated with this compound (e.g., 50, 200, or 500 µM) for 2 hours, followed by exposure to aggregated Aβ1-42 (e.g., 10 µM) for 24 hours to induce BBB disruption.

  • Assessment of BBB Permeability (Na-F Leakage Test):

    • The permeability of the bEnd.3 cell monolayer is assessed by measuring the passage of sodium fluorescein (Na-F).

    • After treatment, the culture medium is replaced with a medium containing Na-F.

    • The amount of Na-F that passes through the cell monolayer into the lower chamber of a transwell insert is quantified using a fluorescence spectrophotometer.

  • Western Blot Analysis for Tight Junction Proteins:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against tight junction proteins (e.g., ZO-1, claudin-5, occludin) and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an ECL detection system and quantified by densitometry.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is a widely used experimental model of focal cerebral ischemia.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is maintained for a specific duration (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion.

  • This compound Administration: this compound (e.g., 50 mg/kg/day) is administered intragastrically for a period (e.g., 15 days) before the MCAO surgery.

  • Assessment of Neurological Deficit: Neurological function is assessed at a specific time point after reperfusion (e.g., 24 hours) using a standardized scoring system.

  • Measurement of Infarct Volume:

    • Brains are harvested and sectioned coronally.

    • The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

    • The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.

Signaling Pathways and Visualizations

This compound's neuroprotective effects are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis CellSurvival Cell Survival Bcl2->CellSurvival Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: this compound activates the PI3K/Akt pathway, promoting cell survival.

Nrf2/HO-1 Signaling Pathway

This compound upregulates the Nrf2/HO-1 pathway, a key mechanism for cellular defense against oxidative stress.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (e.g., 6-OHDA) ROS->Nrf2_Keap1 dissociates Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE binds to HO1 HO-1 ARE->HO1 upregulates AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates Neuroprotection Neuroprotection HO1->Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: this compound mitigates oxidative stress via the Nrf2/HO-1 pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound in an in vitro cell culture model.

Experimental_Workflow start Start: Cell Seeding (e.g., SH-SY5Y) pretreatment Pre-treatment with This compound or Vehicle start->pretreatment toxin Induction of Neurotoxicity (e.g., 6-OHDA, Aβ) pretreatment->toxin incubation Incubation (e.g., 24 hours) toxin->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability (MTT Assay) assessment->viability apoptosis Apoptosis (TUNEL, Caspase Assay) assessment->apoptosis oxidative_stress Oxidative Stress (ROS Measurement) assessment->oxidative_stress protein_expression Protein Expression (Western Blot) assessment->protein_expression end End: Data Analysis and Interpretation viability->end apoptosis->end oxidative_stress->end protein_expression->end

Caption: Workflow for in vitro assessment of this compound's neuroprotection.

Conclusion

The compelling body of preclinical evidence strongly supports the neuroprotective potential of this compound in models of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing the attenuation of oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like PI3K/Akt and Nrf2/HO-1, positions it as a strong candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of this compound in combating neurodegeneration.

References

The Cardioprotective Potential of Hyperoside in Ischemia-Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. This complex process involves a cascade of detrimental events, including oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction, ultimately leading to cardiomyocyte death and impaired cardiac function.[1][2] Hyperoside (quercetin-3-O-β-D-galactoside), a naturally occurring flavonol glycoside, has emerged as a promising therapeutic agent with significant cardioprotective effects against I/R injury.[3][4] This technical guide provides an in-depth overview of the cardioprotective potential of this compound, focusing on its mechanisms of action, experimental evidence, and detailed methodologies for its investigation.

Mechanisms of Cardioprotection

This compound exerts its cardioprotective effects through a multi-targeted approach, modulating key signaling pathways involved in cell survival, antioxidant defense, and inflammation.

Attenuation of Oxidative Stress

A primary driver of I/R injury is the burst of reactive oxygen species (ROS) upon reperfusion.[1] this compound effectively mitigates oxidative stress by:

  • Enhancing Antioxidant Enzyme Activity: Studies have consistently shown that this compound treatment increases the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

  • Activating the Nrf2 Signaling Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and promotes the expression of various antioxidant and cytoprotective genes.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a significant contributor to cardiomyocyte loss in I/R injury. This compound protects against apoptosis through:

  • Modulation of the PI3K/Akt Signaling Pathway: this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival pathway. Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bax, while promoting the expression of anti-apoptotic proteins like Bcl-2.

  • Inhibition of Endoplasmic Reticulum (ER) Stress: Prolonged ER stress during I/R can trigger apoptosis. This compound has been shown to inhibit ER stress, thereby reducing apoptosis.

Modulation of Mitochondrial Function

Mitochondria play a central role in both cell survival and death during I/R injury. This compound preserves mitochondrial integrity and function by:

  • Promoting Mitochondrial Fusion: Recent evidence suggests that this compound promotes mitochondrial fusion by activating the Stat3-Tom70-Opa1 pathway. This helps to maintain a healthy mitochondrial network and preserve mitochondrial function.

Anti-inflammatory Effects

The inflammatory response following I/R contributes significantly to myocardial damage. While the direct anti-inflammatory mechanisms of this compound in cardiac I/R are still being fully elucidated, its ability to suppress inflammatory pathways in other contexts suggests a likely role in cardioprotection.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies investigating the effects of this compound on cardiac I/R injury.

Table 1: Effects of this compound on Cardiac Function and Infarct Size

ParameterModelThis compound TreatmentResultReference
Left Ventricular Developed Pressure (LVDP)Langendorff (Rat)50 μMIncreased
+dP/dtmaxIn vivo (Rat)PreconditioningIncreased
-dP/dtmaxIn vivo (Rat)PreconditioningIncreased
Myocardial Infarct SizeIn vivo (Rat)PreconditioningDecreased
Myocardial Infarct SizeLangendorff (Rat)Pre/Post-I/RDecreased

Table 2: Effects of this compound on Markers of Myocardial Injury and Oxidative Stress

ParameterModelThis compound TreatmentResultReference
Creatine Kinase (CK)Langendorff (Rat)Pre/Post-I/RDecreased
Creatine Kinase-MB (CK-MB)In vivo (Rat)PreconditioningDecreased
Lactate Dehydrogenase (LDH)Langendorff (Rat)Pre/Post-I/RDecreased
Lactate Dehydrogenase (LDH)Hypoxia/Reoxygenation (H9c2 cells)100 μmol/lDecreased
Malondialdehyde (MDA)In vivo (Rat)PreconditioningDecreased
Malondialdehyde (MDA)Langendorff (Rat)50 μMDecreased
Malondialdehyde (MDA)Hypoxia/Reoxygenation (H9c2 cells)100 μmol/lDecreased
Superoxide Dismutase (SOD)In vivo (Rat)PreconditioningIncreased
Superoxide Dismutase (SOD)Langendorff (Rat)Pre/Post-I/RIncreased
Superoxide Dismutase (SOD)Hypoxia/Reoxygenation (H9c2 cells)100 μmol/lIncreased
Catalase (CAT)In vivo (Rat)PreconditioningIncreased
Glutathione Peroxidase (GSH-Px)In vivo (Rat)PreconditioningIncreased

Table 3: Effects of this compound on Apoptosis

ParameterModelThis compound TreatmentResultReference
Bax ExpressionIn vivo (Rat)PreconditioningDecreased
Bcl-2 ExpressionIn vivo (Rat)PreconditioningIncreased
TUNEL-positive cellsHeart Transplantation (Mouse)PretreatmentDecreased
TUNEL-positive cellsHypoxia (Mouse)>50 mg/kgDecreased
Cleaved Caspase-3Hypoxia (H9c2 cells)100 µmol/lDecreased

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cardioprotective effects of this compound.

In Vivo Myocardial Ischemia-Reperfusion Injury Model (Rat)

This model mimics the clinical scenario of myocardial infarction followed by reperfusion therapy.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., sodium pentobarbital, 50 mg/kg, i.p.). The animals are then intubated and ventilated with a rodent ventilator.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 6-0 silk) for a period of 30-45 minutes to induce ischemia.

  • Reperfusion: After the ischemic period, the ligature is released to allow for reperfusion for a period of 2-24 hours.

  • This compound Administration: this compound can be administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.) injection, either as a preconditioning agent before ischemia or at the onset of reperfusion. Dosages can range from 9 to 100 mg/kg.

  • Assessment: At the end of the reperfusion period, cardiac function is assessed, and hearts are harvested for infarct size measurement (e.g., TTC staining) and biochemical analyses.

Langendorff Isolated Perfused Heart Model

This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic influences.

  • Heart Isolation: Rats are heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit (KH) buffer.

  • Perfusion Setup: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated KH buffer (37°C) at a constant pressure is initiated.

  • Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for 30-40 minutes. Reperfusion is then initiated by restoring the flow for 60-120 minutes.

  • This compound Treatment: this compound is added to the perfusion buffer at a specific concentration (e.g., 50 μM) before ischemia or during reperfusion.

  • Data Acquisition: Cardiac function parameters (LVDP, ±dP/dtmax, heart rate) are continuously monitored. Effluent can be collected to measure enzyme leakage (LDH, CK), and the heart tissue can be used for biochemical and histological analysis.

Hypoxia/Reoxygenation (H/R) In Vitro Model

This cell culture model is used to study the direct effects of this compound on cardiomyocytes under simulated I/R conditions.

  • Cell Culture: H9c2 rat cardiomyoblasts or primary neonatal rat cardiomyocytes are cultured in appropriate media.

  • Hypoxia Induction: To simulate ischemia, the culture medium is replaced with a serum- and glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 4-24 hours).

  • Reoxygenation: Following the hypoxic period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 2-24 hours to simulate reperfusion.

  • This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 10-100 μM) before hypoxia or during reoxygenation.

  • Analysis: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay, flow cytometry), ROS production, and protein expression (e.g., Western blot) are assessed.

Measurement of Biochemical Parameters
  • Oxidative Stress Markers: Commercially available kits are used to measure the levels of MDA and the activities of SOD, CAT, and GSH-Px in heart tissue homogenates or cell lysates.

  • Myocardial Injury Markers: The levels of CK-MB and LDH in serum or culture medium are measured using specific assay kits.

  • Apoptosis Detection (TUNEL Assay): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed on paraffin-embedded heart sections or cultured cells to detect DNA fragmentation, a hallmark of apoptosis.

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Akt, p-Akt, Nrf2, Bax, Bcl-2) are determined by Western blotting using specific primary and secondary antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's cardioprotective effects and a typical experimental workflow.

G cluster_0 This compound-Mediated Cardioprotection cluster_1 Pro-Survival Signaling cluster_2 Antioxidant Response cluster_3 Mitochondrial Dynamics This compound This compound PI3K PI3K This compound->PI3K Activates Nrf2 Nrf2 This compound->Nrf2 Activates Stat3 Stat3 This compound->Stat3 Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis_inhibition Apoptosis Inhibition Bcl2->Apoptosis_inhibition Bax->Apoptosis_inhibition Ischemia_Reperfusion Ischemia/ Reperfusion Injury Apoptosis_inhibition->Ischemia_Reperfusion ARE ARE Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress_reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_reduction Oxidative_Stress_reduction->Ischemia_Reperfusion Tom70 Tom70 Stat3->Tom70 Upregulates Opa1 Opa1 Tom70->Opa1 Activates Mitochondrial_Fusion Mitochondrial Fusion Opa1->Mitochondrial_Fusion Mitochondrial_Function Improved Mitochondrial Function Mitochondrial_Fusion->Mitochondrial_Function Mitochondrial_Function->Ischemia_Reperfusion G cluster_workflow Experimental Workflow for In Vivo I/R Injury Study start Animal Acclimatization grouping Random Grouping (Sham, I/R, this compound) start->grouping pretreatment This compound/Vehicle Administration grouping->pretreatment anesthesia Anesthesia and Surgical Preparation pretreatment->anesthesia ischemia LAD Ligation (Ischemia) anesthesia->ischemia reperfusion Ligature Release (Reperfusion) ischemia->reperfusion monitoring Hemodynamic Monitoring reperfusion->monitoring harvest Heart and Blood Sample Collection monitoring->harvest analysis Infarct Size, Biochemical, and Histological Analysis harvest->analysis

References

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of Hyperoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a quercetin 3-O-β-D-galactoside, is a flavonoid glycoside found in numerous plant species, including those from the Hypericum, Crataegus, and Zanthoxylum genera.[1][2][3] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] This document provides detailed application notes and protocols for the extraction and isolation of this compound from plant materials, tailored for research, scientific, and drug development applications.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for developing effective extraction and purification strategies.

PropertyDescription
Appearance Pale yellow needle-like crystals.[4]
Molecular Formula C₂₁H₂₀O₁₂
Molecular Weight 464.38 g/mol
Melting Point 227–229 °C
Solubility Soluble in ethanol, methanol, acetone, and pyridine. Insoluble in water and chloroform.
Stability Generally stable under usual conditions.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of the isolated this compound. This section outlines several common techniques, from conventional solvent extraction to more advanced methods.

Conventional Solvent Extraction

This is a widely used and straightforward method for extracting this compound.

Protocol:

  • Plant Material Preparation: Dry the plant material (e.g., leaves, flowers) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Ethanol and methanol are commonly used solvents for this compound extraction. Aqueous ethanol solutions (e.g., 60-80%) are often preferred as they are effective and less toxic than pure methanol.

  • Extraction Process:

    • Macerate the powdered plant material with the selected solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v).

    • Stir the mixture for a defined period (e.g., 2-3 hours) at a controlled temperature (e.g., room temperature or elevated temperatures up to 90°C).

    • Repeat the extraction process multiple times (e.g., 2-4 times) with fresh solvent to maximize the yield.

  • Filtration and Concentration: After each extraction cycle, filter the mixture to separate the extract from the solid plant residue. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

Quantitative Data Summary: Conventional Solvent Extraction

Plant MaterialSolventTemperature (°C)Time (h)Extraction CyclesThis compound Yield/ContentReference
Mallow leaves77.6% EthanolNot specified2.72Not specified
Not specified60% Ethanol9024Not specified
Zanthoxylum bungeanum leaves60% EthanolNot specifiedNot specifiedNot specifiedInitial extract for further purification
Camellia sasanqua leavesMethanolNot specifiedNot specifiedNot specifiedInitial extract for fractionation
Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction efficiency in a shorter time and at lower temperatures compared to conventional methods.

Protocol:

  • Plant Material Preparation: Prepare the plant material as described in the conventional solvent extraction protocol.

  • Extraction:

    • Place the powdered plant material and solvent in an extraction vessel.

    • Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 20-60 minutes).

    • Maintain the temperature of the extraction mixture using a cooling system if necessary, as ultrasound can generate heat.

  • Filtration and Concentration: Follow the same procedure as in conventional solvent extraction.

Quantitative Data Summary: Ultrasound-Assisted Extraction

Plant MaterialSolventTemperature (°C)Time (min)Key FindingReference
Ruby S apple peel50% Ethanol2025.3Optimized conditions for maximizing flavonoid extraction.
Pteris cretica L.56.74% Ethanol74.2745.94Optimized conditions yielded 4.71% total flavonoids.
Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell disruption and enhanced extraction of target compounds. This method is known for its speed and efficiency.

Protocol:

  • Plant Material Preparation: Prepare the plant material as described previously.

  • Extraction:

    • Place the powdered plant material and solvent in a microwave-transparent extraction vessel.

    • Set the microwave power and extraction time (e.g., 500-800 W for 5-30 minutes).

    • The extraction can be performed in open or closed-vessel systems. Closed-vessel systems allow for higher temperatures and pressures, potentially increasing extraction efficiency.

  • Filtration and Concentration: Follow the standard procedure for filtration and concentration.

Quantitative Data Summary: Microwave-Assisted Extraction

Plant MaterialSolventTemperature (°C)Time (min)Microwave Power (W)Key FindingReference
Lentil wastesVarious805Not specifiedMAE showed 1.5-times higher extraction power than maceration.
Date Seeds46% Ethanol6227.3Not specifiedOptimized conditions for polyphenol extraction.
Phyllostachys heterocycla leaves78.1% EthanolNot specified24.9559Optimized conditions for flavonoid extraction.

Isolation and Purification Protocols

Following extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.

Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases.

Protocol:

  • Initial Extraction: Start with a crude methanol or ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 1:4 v/v).

    • Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is typically enriched in the more polar fractions like ethyl acetate and n-butanol.

Column Chromatography

Column chromatography is a versatile technique for separating individual compounds from a mixture.

Protocol:

  • Stationary Phase Selection: Common stationary phases for this compound purification include silica gel, Sephadex LH-20, and C18 reversed-phase silica.

  • Mobile Phase Selection: The choice of mobile phase depends on the stationary phase.

    • For normal-phase chromatography (silica gel), a mixture of non-polar and polar solvents like chloroform and methanol is often used in a gradient elution.

    • For size-exclusion chromatography (Sephadex LH-20), solvents like methanol are common.

    • For reversed-phase chromatography (C18), a gradient of water and methanol or acetonitrile is typically employed.

  • Fraction Collection and Analysis: Collect the fractions as they elute from the column. Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to obtain the isolated compound.

Quantitative Data Summary: Column Chromatography Purification

Plant SourceChromatography TypeStationary PhaseMobile PhasePurity AchievedReference
Camellia sasanquaColumn ChromatographySephadex LH-20CHCl₃:MeOH gradientFurther purified by HPLC
Saposhnikovia divaricata seedsHigh Performance Counter-Current ChromatographyNot applicableEthyl acetate-n-butanol-ethanol-water (1:1:0.1:2, v/v/v/v)96.3%
Lotus leavesColumn ChromatographyC18Acetonitrile and Phosphate Buffer (pH 3.5-4.5) gradientNot specified
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of compounds to a high degree of purity.

Protocol:

  • Column and Mobile Phase: Use a preparative C18 column. The mobile phase is typically a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Sample Injection: Inject the partially purified this compound fraction onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound as it elutes from the detector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization or rotary evaporation, to obtain pure this compound.

Quantitative Data Summary: Preparative HPLC Purification

Plant SourceColumnMobile PhasePurity AchievedReference
Camellia sasanquaCapcellpak C18 MG and Cosmosil 5C18-AR-IIH₂O:MeOH:THF (8:2:1)Not specified
Black Currant LeavesPrep C18MeOH-0.2% formic acid (20:80, v/v)98.1%

Experimental Workflows

General Extraction and Isolation Workflow

Extraction_Isolation_Workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (Solvent, UAE, or MAE) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration partitioning Liquid-Liquid Partitioning (Optional) concentration->partitioning column_chromatography Column Chromatography (Silica, Sephadex, C18) concentration->column_chromatography Direct to Column partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for this compound extraction and isolation.

Aqueous Two-Phase System (ATPS) Protocol

An innovative and efficient method for the simultaneous extraction and purification of flavonoids.

ATPS_Workflow initial_extract 60% Ethanol Extract of Plant Material atps_formation Add to Ethanol/NaH₂PO₄ System initial_extract->atps_formation phase_separation Phase Separation (Top: Ethanol-rich, Bottom: Salt-rich) atps_formation->phase_separation hyperoside_partition This compound Partitions to Top Phase phase_separation->hyperoside_partition top_phase_collection Collection of Top Phase hyperoside_partition->top_phase_collection purified_extract Purified this compound Extract top_phase_collection->purified_extract

Caption: Aqueous Two-Phase System workflow for this compound purification.

Conclusion

The selection of an appropriate method for the extraction and isolation of this compound depends on various factors, including the plant matrix, available equipment, desired yield and purity, and scalability of the process. For initial screening and small-scale laboratory work, conventional solvent extraction followed by column chromatography may be sufficient. For higher efficiency and greener processing, Ultrasound-Assisted Extraction and Microwave-Assisted Extraction are excellent alternatives. For achieving high purity suitable for pharmaceutical applications, preparative HPLC is indispensable. The Aqueous Two-Phase System presents a promising approach for scalable and efficient purification. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of natural product drug discovery and development.

References

Application Notes & Protocols for the Quantification of Hyperoside in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, also known as quercetin-3-O-β-D-galactopyranoside, is a prominent flavonol glycoside found in a variety of medicinal plants, including those from the Hypericum and Crataegus genera.[1] It is also present in numerous other species such as Abelmoschus manihot, Apocynum venetum, and Fagopyrum tataricum (buckwheat).[1] This compound is of significant interest to the pharmaceutical industry due to its wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective effects.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the accurate quantification of this compound in plant extracts, ensuring quality control and standardization of herbal products.[1]

Principle of the Method

This protocol outlines the quantification of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle of this method is based on the separation of this compound from other components in the plant extract on a C18 stationary phase. A mobile phase, typically a mixture of an acidified aqueous solution and an organic solvent, is used to elute the compounds. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. The concentration of this compound is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid or phosphoric acid (analytical grade)

  • Ultrapure water

  • Plant material (dried and powdered)

  • Syringe filters (0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from, for example, 5 to 100 µg/mL.

Sample Preparation (Ultrasound-Assisted Extraction)
  • Accurately weigh about 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add a known volume (e.g., 25 mL) of a suitable extraction solvent (e.g., 70% ethanol or 75% methanol).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasound-assisted extraction in an ultrasonic bath for a specified duration (e.g., 30-60 minutes) at a controlled temperature.

  • Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The following are typical HPLC conditions that can be optimized for specific applications:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile (Gradient elution)
Gradient Program A typical gradient might be: 0-30 min, 17% B; 30-50 min, 17-55% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 353-360 nm
Injection Volume 10 µL
Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of the standard, sample, and a blank.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against concentration. A correlation coefficient (r²) close to 1 indicates good linearity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by performing recovery studies, where a known amount of the standard is added to a sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

Table 1: Quantitative Data of this compound in Various Plant Species

Plant SpeciesPart UsedExtraction MethodThis compound Content (mg/g dry weight)Reference
Crataegus pinnatifida (Hawthorn)Leaf-Varies
Fagopyrum tataricum (Buckwheat)Fruit/Hull-Varies
Cuscuta chinensis (steamed)Seed75% Methanol, Sonication0.153 - 0.295
Cuscuta chinensis (unprocessed)Seed75% Methanol, Sonication0.029 - 0.065
Hypericum perforatum--Higher than rutin and quercetin
Vaccinium angustifoliumLeaf-8.58
Hypericum undulatum (wild-growing)Shoot-Main phenolic compound

Note: The this compound content can vary significantly based on factors such as the plant part used, geographical origin, and extraction method.

Visualization of Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Dried, Powdered Plant Material extraction Ultrasound-Assisted Extraction plant_material->extraction 1. Extraction centrifugation Centrifugation extraction->centrifugation 2. Separation filtration Filtration (0.45 µm) centrifugation->filtration 3. Clarification hplc_system HPLC System (C18 Column) filtration->hplc_system hyperoside_std This compound Reference Standard stock_solution Stock Standard Solution hyperoside_std->stock_solution a. Dissolution working_standards Working Standard Solutions stock_solution->working_standards b. Dilution working_standards->hplc_system data_acquisition Chromatogram Acquisition hplc_system->data_acquisition 4. Injection & Elution calibration_curve Calibration Curve Construction data_acquisition->calibration_curve Standard Data quantification Quantification of This compound data_acquisition->quantification Sample Data calibration_curve->quantification 5. Calculation validation Method Validation quantification->validation 6. Verification

Caption: Experimental workflow for HPLC quantification of this compound.

logical_relationships cluster_factors Factors Influencing Quantification cluster_outcomes Analytical Outcomes plant_factors Plant Material (Species, Part, Harvest Time) accurate_quantification Accurate & Reliable This compound Quantification plant_factors->accurate_quantification extraction_params Extraction Parameters (Solvent, Time, Temperature) extraction_params->accurate_quantification hplc_conditions HPLC Conditions (Column, Mobile Phase, Flow Rate) hplc_conditions->accurate_quantification accuracy Accuracy precision Precision sensitivity Sensitivity (LOD/LOQ) resolution Resolution accurate_quantification->accuracy accurate_quantification->precision accurate_quantification->sensitivity accurate_quantification->resolution

Caption: Key factors influencing the accuracy of this compound quantification.

References

Application Notes and Protocols for Studying the In Vivo Efficacy of Hyperoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and experimental protocols for evaluating the in vivo efficacy of Hyperoside, a flavonol glycoside with demonstrated therapeutic potential in various disease contexts. The information is intended to guide researchers in designing and executing preclinical studies to investigate the pharmacological properties of this compound.

Anti-Cancer Efficacy of this compound

This compound has been shown to inhibit tumor growth in various cancer models by modulating key signaling pathways involved in cell proliferation, apoptosis, and migration.[1][2][3]

Animal Models for Anti-Cancer Studies

Commonly used models include xenograft and syngeneic tumor models in mice.

  • Bladder Cancer: Subcutaneous injection of T24 bladder cancer cells into the flank of male BALB/c-nude mice is a frequently used model.[4]

  • Breast Cancer: A subcutaneous homotransplant mouse model using 4T1 mouse mammary cancer cells in BALB/c mice is a relevant model as it mimics human breast cancer growth and metastasis.[5]

  • Colorectal Cancer: HCT8 xenograft mouse models have been used to demonstrate the anti-tumor effects of this compound.

Summary of In Vivo Anti-Cancer Efficacy Data
Animal ModelCancer TypeThis compound Dosage & RouteKey FindingsReference
BALB/c-nude mice with T24 xenograftsBladder Cancer20 or 40 mg/kgSignificantly smaller tumor volumes compared to the control group from days 11 to 21.
Subcutaneous homotransplant mouse model with 4T1 cellsBreast CancerNot specifiedSignificant reduction in average tumor volume. Decreased Bcl-2 expression and increased Bax and cleaved caspase-3 expression.
HCT8 xenograft miceColorectal CancerNot specifiedMarkedly inhibited tumor growth and reduced tumor mass, with greater efficacy than cisplatin.
Experimental Protocol: Bladder Cancer Xenograft Model

This protocol is based on studies evaluating this compound in a T24 bladder cancer xenograft model.

  • Animal Model: Male BALB/c-nude mice, 4 weeks old, weighing 18-20 g.

  • Cell Culture: Culture T24 human bladder cancer cells in appropriate media until they reach the logarithmic growth phase.

  • Tumor Cell Inoculation: Subcutaneously inject 1x10^5 T24 cells in 10 µL of PBS into the right flank of each mouse.

  • Treatment Regimen: Once tumors are established, randomize mice into control and treatment groups. Administer this compound (e.g., 20 or 40 mg/kg) via an appropriate route (e.g., intraperitoneal injection) daily or on a predetermined schedule. The control group should receive the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume every few days using calipers (Volume = 0.5 x length x width^2).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare tumor growth curves and final tumor weights between the control and this compound-treated groups using appropriate statistical methods.

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating multiple signaling pathways. In breast cancer, it has been shown to reduce the production of reactive oxygen species (ROS), which in turn inhibits the activation of the NF-κB signaling pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and the upregulation of pro-apoptotic proteins like Bax, ultimately promoting apoptosis.

This compound This compound ROS ROS This compound->ROS reduces NFkB NF-κB Pathway ROS->NFkB activates Bcl2_XIAP Bcl-2, XIAP NFkB->Bcl2_XIAP upregulates Bax Bax NFkB->Bax downregulates Apoptosis Apoptosis Bcl2_XIAP->Apoptosis inhibits Bax->Apoptosis promotes Start Start Acclimatize Acclimatize Mice Start->Acclimatize Randomize Randomize into Groups Acclimatize->Randomize MPTP Induce PD with MPTP Randomize->MPTP This compound Administer this compound MPTP->this compound Vehicle Administer Vehicle MPTP->Vehicle Behavior Behavioral Testing This compound->Behavior Vehicle->Behavior Euthanize Euthanize and Collect Brains Behavior->Euthanize Analysis Neurochemical & Histological Analysis Euthanize->Analysis End End Analysis->End

References

Application Notes and Protocols: Development of Nanoparticle-Based Drug Delivery Systems for Hyperoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a natural flavonol glycoside, demonstrates a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and organ-protective effects.[1][2] Its therapeutic potential is evident in its ability to modulate various cell signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways, which are critical in the pathogenesis of numerous diseases.[1][3][4] However, the clinical application of this compound is significantly hampered by its poor water solubility, low oral bioavailability, and instability under physiological conditions.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within nanocarriers, it is possible to enhance its solubility, protect it from degradation, control its release profile, and potentially improve its accumulation at target sites, thereby increasing therapeutic efficacy and reducing side effects. This document provides detailed protocols and application notes for the formulation, characterization, and evaluation of this compound-loaded nanoparticles.

Relevant Signaling Pathways of this compound

This compound exerts its therapeutic effects by interacting with multiple intracellular signaling pathways. In cancer, for instance, it can induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent inhibition of the pro-survival NF-κB signaling pathway. This leads to a downstream cascade involving the regulation of pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins. Understanding these mechanisms is crucial for designing effective drug delivery systems and evaluating their biological activity.

cluster_0 This compound Nanoparticle cluster_1 Cellular Response Hyperoside_NP This compound NP ROS ROS Generation Hyperoside_NP->ROS NFkB NF-κB Inhibition ROS->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Downregulation NFkB->Bcl2 inhibits Bax Bax (Pro-apoptotic) Upregulation Bcl2->Bax inhibits Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's anticancer signaling pathway.

Formulation and Characterization Protocols

This section details the preparation of this compound-loaded polymeric nanoparticles using the nanoprecipitation method, followed by comprehensive characterization protocols. This technique is widely used for encapsulating hydrophobic drugs like this compound.

Experimental Workflow for Formulation & Characterization

The overall process involves dissolving the polymer and drug, inducing nanoprecipitation, and then subjecting the nanoparticles to a series of analytical tests to determine their physical and chemical properties.

cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization A Dissolve this compound & Polymer (e.g., PLGA) in Organic Solvent C Add Organic Phase to Aqueous Phase under Stirring A->C B Prepare Aqueous Phase with Surfactant (e.g., PVA) B->C D Evaporate Organic Solvent C->D E Collect Nanoparticles (Centrifugation/Lyophilization) D->E F Particle Size & Zeta Potential (DLS) E->F G Morphology (SEM/TEM) E->G H Encapsulation Efficiency (UV-Vis) E->H I Drug-Polymer Interaction (FTIR) E->I J Crystallinity (XRPD) E->J

Caption: Workflow for nanoparticle formulation and characterization.

Protocol: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or Eudragit®

  • Acetone (Organic Solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer (Surfactant)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 10 mL of acetone.

  • Aqueous Phase Preparation: Dissolve 100 mg of PVA in 20 mL of deionized water to create a 0.5% (w/v) surfactant solution.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (e.g., 600 rpm) at room temperature. An opaque suspension will form instantaneously.

  • Solvent Evaporation: Continue stirring for 4-6 hours in a fume hood or use a rotary evaporator under reduced pressure to completely remove the acetone.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and wash the pellet twice with deionized water to remove excess surfactant and unencapsulated drug.

    • Resuspend the final pellet in a small volume of water and lyophilize (freeze-dry) to obtain a dry powder for long-term storage and characterization.

Protocols: Physicochemical Characterization

2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Protocol:

    • Reconstitute a small amount of lyophilized nanoparticles in deionized water (approx. 0.1 mg/mL).

    • Briefly sonicate the suspension to ensure it is well-dispersed.

    • Load the sample into the appropriate cuvette (disposable sizing cuvette for size/PDI, folded capillary cell for zeta potential).

    • Perform the measurement according to the instrument's software instructions, typically at 25°C.

    • Record the Z-average diameter, PDI, and zeta potential. Triplicate measurements are recommended.

2.3.2. Surface Morphology

  • Instrument: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Protocol (SEM):

    • Mount a small amount of the lyophilized nanoparticle powder onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Image the sample in the SEM at an appropriate accelerating voltage (e.g., 10-20 kV).

2.3.3. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Instrument: UV-Vis Spectrophotometer.

  • Protocol:

    • During the formulation step, collect the supernatant after the first centrifugation. This contains the amount of free, unencapsulated this compound.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (determined by scanning a standard solution).

    • Calculate the concentration of free this compound using a pre-established calibration curve.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Data Presentation: Expected Physicochemical Properties

The following table summarizes typical quantitative data obtained from nanoparticle characterization, based on values reported for similar flavonoid-loaded nanoparticles.

ParameterMethodTypical ValueSignificance
Particle Size (Z-average) DLS150 - 300 nmInfluences cellular uptake and biodistribution.
Polydispersity Index (PDI) DLS< 0.3Indicates a narrow, homogenous size distribution.
Zeta Potential DLS-15 to -30 mVIndicates colloidal stability (magnitude > 15 mV).
Encapsulation Efficiency (EE) UV-Vis> 80%High percentage of drug successfully encapsulated.
Drug Loading (DL) UV-Vis5 - 15%Weight percentage of drug relative to nanoparticle.
Morphology SEM / TEMSpherical, smooth surfaceConfirms nanoparticle formation and uniformity.

In Vitro Evaluation Protocols

After characterization, the nanoparticles must be evaluated for their performance in a biologically relevant context. This includes assessing drug release kinetics and cellular interactions.

Experimental Workflow for In Vitro Evaluation

cluster_release Drug Release cluster_cell Cell-Based Assays Start Characterized this compound Nanoparticles A Incubate NPs in Buffer (e.g., pH 7.4, pH 5.5) Start->A E Culture Relevant Cell Line (e.g., MCF-7 Cancer Cells) Start->E B Sample at Time Intervals A->B C Quantify Released this compound (UV-Vis or HPLC) B->C D Plot Cumulative Release vs. Time C->D F Treat Cells with Free Drug vs. NPs E->F G Assess Cytotoxicity (MTT Assay) F->G H Analyze Cellular Uptake (Fluorescence Microscopy) F->H

Caption: Workflow for in vitro evaluation of nanoparticles.

Protocol: In Vitro Drug Release Study

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating blood) and Acetate buffer at pH 5.5 (simulating endosomal/tumor environment)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Methodology:

  • Disperse a known amount of nanoparticles (e.g., 5 mg) in 1 mL of the release medium (e.g., PBS, pH 7.4).

  • Transfer the suspension into a dialysis bag and seal it securely.

  • Place the dialysis bag into a larger container with 50 mL of the same release medium.

  • Incubate at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Analyze the withdrawn samples for this compound concentration using a UV-Vis spectrophotometer or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

  • Target cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Free this compound (dissolved in DMSO, then diluted in medium)

  • This compound-loaded nanoparticles (dispersed in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of free this compound and this compound nanoparticles in the culture medium. Replace the old medium with 100 µL of the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot cell viability versus drug concentration to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Expected In Vitro Performance
ParameterMethodExpected OutcomeSignificance
Drug Release Profile Dialysis MethodSustained release over 48h; potentially faster at acidic pH.Indicates controlled delivery, reducing burst release.
Cytotoxicity (IC50) MTT AssayLower IC50 for nanoparticles compared to free this compound.Demonstrates enhanced therapeutic efficacy.
Cellular Uptake Fluorescence MicroscopyPunctate fluorescence inside cells for NP-treated group.Confirms internalization of nanoparticles by cells.

Note on In Vivo Evaluation

While detailed protocols are beyond the scope of this document, in vivo studies are the crucial next step. These experiments in animal models (e.g., tumor-bearing mice) aim to assess the pharmacokinetics, biodistribution, and therapeutic efficacy of the this compound nanoparticles compared to the free drug. Key parameters to measure include changes in tumor volume, animal body weight (as a measure of toxicity), and drug concentration in plasma and tissues over time. Successful in vivo results are essential for the clinical translation of the developed formulation.

References

Enhancing Hyperoside Solubility: Application Notes and Protocols Using Cyclodextrin Inclusion Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperoside, a naturally occurring flavonol glycoside, exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its therapeutic potential is often hindered by poor aqueous solubility, which can limit its bioavailability and clinical efficacy. This document provides detailed application notes and experimental protocols for enhancing the solubility of this compound through the formation of inclusion complexes with various cyclodextrins. The methodologies outlined herein are based on established scientific literature and are intended to guide researchers in the successful preparation, characterization, and evaluation of this compound-cyclodextrin inclusion complexes.

Introduction

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, such as this compound, forming inclusion complexes. This encapsulation effectively shields the hydrophobic guest from the aqueous environment, thereby increasing its apparent solubility and dissolution rate. This strategy is a well-established and effective approach in pharmaceutical sciences to improve the drug delivery characteristics of challenging active pharmaceutical ingredients.

This document focuses on the use of three common cyclodextrins for the complexation of this compound:

  • β-Cyclodextrin (β-CD): A widely used and cost-effective natural cyclodextrin.

  • Methyl-β-Cyclodextrin (M-β-CD): A derivative with increased aqueous solubility compared to β-CD.

  • 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD or 2H-β-CD): A chemically modified derivative with significantly enhanced water solubility and a favorable safety profile, making it a popular choice for pharmaceutical formulations.[1]

The formation of this compound-cyclodextrin inclusion complexes has been demonstrated to be an effective strategy to significantly improve the aqueous solubility of this compound.[2][3][4] Studies have shown that these complexes are typically formed in a 1:1 stoichiometric ratio.[2] Notably, the inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been reported to enhance its water solubility by up to 9-fold.

Data Presentation

Table 1: Solubility Enhancement of this compound with Different Cyclodextrins
CyclodextrinStoichiometric Ratio (this compound:CD)Solubility Enhancement FactorReference
β-Cyclodextrin (β-CD)1:1Varies
Methyl-β-Cyclodextrin (M-β-CD)1:1Varies
2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1~9-fold
Table 2: Phase Solubility Study of this compound with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Temperature (°C)Intrinsic Solubility of this compound (S₀) (mM)Stability Constant (Ks) (M⁻¹)Reference
300.477406.3
400.662204.8
501.091117.4

Note: The intrinsic solubility (S₀) is the solubility of this compound in the absence of cyclodextrin and is determined from the intercept of the phase solubility diagram.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes by Ultrasonic Method

This protocol describes the preparation of this compound inclusion complexes with β-CD, M-β-CD, and HP-β-CD using a well-documented ultrasonic method.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD), Methyl-β-Cyclodextrin (M-β-CD), or 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol

  • Ultrasonic bath

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Preparation of Solutions:

    • Accurately weigh equimolar amounts of this compound and the chosen cyclodextrin to achieve a 1:1 molar ratio.

    • Dissolve the cyclodextrin in a specific volume of distilled water with gentle heating and stirring until a clear solution is obtained.

    • Dissolve the this compound in a minimal amount of ethanol.

  • Inclusion Complex Formation:

    • Slowly add the this compound solution dropwise to the cyclodextrin solution while continuously stirring.

    • Place the resulting mixture in an ultrasonic bath and sonicate for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 40°C). Sonication promotes the inclusion of this compound into the cyclodextrin cavity.

  • Isolation and Drying:

    • After sonication, allow the solution to cool to room temperature and then store it at 4°C for 24 hours to facilitate the precipitation of the inclusion complex.

    • Centrifuge the mixture to separate the precipitate.

    • Wash the precipitate with a small amount of cold distilled water and then with ethanol to remove any uncomplexed material.

    • Dry the resulting solid product. This can be achieved by freeze-drying (lyophilization) or by drying in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is obtained.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying Method

The freeze-drying (lyophilization) method is another common technique for preparing solid inclusion complexes, often resulting in a porous and readily soluble product.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD), Methyl-β-Cyclodextrin (M-β-CD), or 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Preparation of Aqueous Solution:

    • Accurately weigh equimolar amounts of this compound and the chosen cyclodextrin (1:1 molar ratio).

    • Disperse the this compound and cyclodextrin in distilled water.

    • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex in the aqueous phase. The mixture should be protected from light.

  • Freeze-Drying:

    • After stirring, freeze the aqueous solution at a low temperature (e.g., -20°C or -80°C) until it is completely solid.

    • Lyophilize the frozen sample using a freeze-dryer until all the water has been removed by sublimation. This typically results in a fine, amorphous powder of the this compound-cyclodextrin inclusion complex.

Protocol 3: Phase Solubility Study

This protocol is used to determine the stoichiometry of the inclusion complex and to calculate the apparent stability constant (Ks).

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Distilled water

  • Shaker water bath

  • UV-Vis spectrophotometer

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP-β-CD).

  • Equilibration:

    • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

    • Place the vials in a shaker water bath set at a constant temperature (e.g., 30°C, 40°C, or 50°C) and agitate for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the suspensions to stand to allow the undissolved this compound to settle.

    • Filter an aliquot of the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered solutions appropriately with distilled water.

    • Measure the concentration of dissolved this compound in each sample using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). A standard calibration curve for this compound should be prepared beforehand.

  • Data Analysis:

    • Plot the concentration of dissolved this compound (mM) against the concentration of the cyclodextrin (mM). This is the phase solubility diagram.

    • The stoichiometry of the complex can be inferred from the shape of the plot. A linear relationship (AL-type diagram) is indicative of a 1:1 complex.

    • The apparent stability constant (Ks) can be calculated from the slope of the linear phase solubility diagram using the following equation:

      • Ks = slope / (S₀ * (1 - slope))

      • Where S₀ is the intrinsic solubility of this compound (the y-intercept of the plot).

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_prep Preparation of Inclusion Complex cluster_eval Evaluation prep_start Start weigh Weigh this compound & Cyclodextrin (1:1 molar ratio) prep_start->weigh dissolve_cd Dissolve Cyclodextrin in Water weigh->dissolve_cd dissolve_hyp Dissolve this compound in Ethanol weigh->dissolve_hyp mix Mix Solutions dissolve_cd->mix dissolve_hyp->mix sonicate Ultrasonication mix->sonicate precipitate Precipitate Complex sonicate->precipitate isolate Isolate & Wash Precipitate precipitate->isolate dry Dry Complex (Freeze-drying or Vacuum Oven) isolate->dry prep_end Solid Inclusion Complex dry->prep_end eval_start Solid Inclusion Complex phase_sol Phase Solubility Study eval_start->phase_sol charac Characterization (FTIR, XRD, etc.) eval_start->charac dissolution Dissolution Testing eval_start->dissolution eval_end Enhanced Solubility Data phase_sol->eval_end

Caption: Workflow for preparing and evaluating this compound-cyclodextrin inclusion complexes.

This compound-Cyclodextrin Inclusion Complex Formation

G cluster_reactants cluster_process cluster_product This compound This compound (Poorly Soluble) process Complexation (e.g., Ultrasonication) This compound->process cyclodextrin Cyclodextrin (Water Soluble) cyclodextrin->process complex This compound-Cyclodextrin Inclusion Complex Enhanced Aqueous Solubility process->complex

Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.

Simplified Signaling Pathway of this compound's Antioxidant Action (Nrf2/ARE Pathway)

G This compound This compound keap1 Keap1 This compound->keap1 inhibits nrf2 Nrf2 keap1->nrf2 promotes degradation nrf2_nucleus Nrf2 (Nucleus) nrf2->nrf2_nucleus translocation are ARE (Antioxidant Response Element) nrf2_nucleus->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, SOD) are->antioxidant_genes activates cellular_protection Cellular Protection from Oxidative Stress antioxidant_genes->cellular_protection

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Simplified Signaling Pathway of this compound's Anti-inflammatory Action (NF-κB Pathway)

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikb_alpha IκBα inflammatory_stimuli->ikb_alpha promotes degradation This compound This compound This compound->ikb_alpha prevents degradation nf_kb NF-κB ikb_alpha->nf_kb inhibits nf_kb_nucleus NF-κB (Nucleus) nf_kb->nf_kb_nucleus translocation inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nf_kb_nucleus->inflammatory_genes activates inflammation Inflammation inflammatory_genes->inflammation

Caption: this compound inhibits the NF-κB pro-inflammatory pathway.

Conclusion

The use of cyclodextrin inclusion complexes, particularly with 2-hydroxypropyl-β-cyclodextrin, presents a highly effective and practical approach to significantly enhance the aqueous solubility of this compound. The protocols and data provided in this document offer a comprehensive guide for researchers and drug development professionals to leverage this technology. By improving the solubility and dissolution characteristics of this compound, its bioavailability and therapeutic potential can be more fully realized, paving the way for its development into advanced pharmaceutical products and functional foods. The antioxidant and anti-inflammatory properties of this compound, mediated through signaling pathways such as Nrf2/ARE and NF-κB, further underscore its therapeutic promise, which can be better exploited with enhanced solubility formulations.

References

Application of Hyperoside as a reference standard in herbal medicine analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonol glycoside, is a prominent bioactive compound found in a variety of medicinal plants, including those from the Hypericum, Crataegus, and Cuscuta genera.[1][2] Its diverse pharmacological activities, such as anti-inflammatory, antioxidant, and cardioprotective effects, make it a key marker for the quality control and standardization of herbal medicines.[1][3] The use of a well-characterized reference standard is crucial for ensuring the consistency, safety, and efficacy of herbal products.[4] this compound serves as a primary reference standard for the identification, purity testing, and assay of herbal medicinal products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the analysis of herbal medicines.

Data Presentation

The following tables summarize quantitative data from various studies that have utilized this compound as a reference standard for the analysis of different herbal medicines.

Table 1: Quantification of this compound in Herbal Medicines by HPLC-UV

Herbal MedicinePlant PartAnalytical MethodMobile PhaseWavelengthThis compound ContentReference
Crataegus sanguineaFlowers and LeavesHPLC-UVAcetonitrile, water with phosphoric acid (gradient)360 nmNot specified in abstract
Cuscuta chinensis Lam.Whole plantHPLC-UVAcetonitrile, water with o-phosphoric acid (gradient)360 nmVaries by host plant
Zanthoxylum bungeanum MaximLeavesHPLC-UVNot specifiedNot specified65.6 mg/g (after purification)
Hypericum aucheriAerial partsUHPLC-HRMSMethanol, water with acetic acid (gradient)Not specifiedNot specified

Table 2: Method Validation Parameters for this compound Quantification

Analytical MethodLinearity (r²)Precision (RSD, %)Accuracy/Recovery (%)LODLOQReference
HPLC-UV (C. sanguinea)> 0.995< 3%97.5 - 102.9%Not specifiedNot specified
HPLC-UV (C. chinensis)> 0.9991.5 - 2.8%97.4%0.09 µg/mL4.19 µg/mL
UPLC-MS/MS (rat plasma)Not specified2.6 - 9.3%± 8.6%Not specified2 ng/mL
LC-MS/MS (rat plasma)Not specified< 13.1%-9.1 to 5.5%Not specified2 ng/mL
UHPLC-HRMS (H. aucheri)> 0.999Not specifiedNot specified0.56 ng/mL1.70 ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound in Herbal Medicine by HPLC-UV

This protocol is a general guideline based on methodologies reported for the analysis of flavonoids in herbal medicines.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Ultrapure water

  • Herbal medicine sample (dried and powdered)

2. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation (Ultrasonic Extraction)

  • Accurately weigh 1.0 g of the powdered herbal medicine sample into a conical flask.

  • Add 50 mL of 70% ethanol.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

4. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Phosphoric acid in water

  • Gradient Elution: A typical gradient would be to start with a low percentage of acetonitrile and gradually increase it over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the content of this compound in the original herbal medicine sample (e.g., in mg/g).

Protocol 2: UPLC-MS/MS Method for the Determination of this compound

This protocol is adapted from a validated method for the quantification of this compound in biological matrices, which can be modified for herbal extracts.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (IS), e.g., Geniposide

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Ultrapure water

  • Herbal medicine extract (prepared as in Protocol 1 and appropriately diluted)

2. Standard and Sample Preparation

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of this compound and a fixed amount of IS into a blank matrix (e.g., solvent or a blank herbal extract).

  • Dilute the herbal medicine extract with the initial mobile phase.

3. UPLC-MS/MS Conditions

  • Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Methanol with 0.1% formic acid

    • B: Water with 0.1% formic acid

  • Gradient Elution: A rapid gradient to ensure good separation and short run times.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 463.1 → 300.1

      • Internal Standard (Geniposide): m/z 415.1 → 295.1

    • Optimize cone voltage and collision energy for maximum sensitivity.

4. Data Analysis

  • Quantify this compound using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Reference Standard Stock_Solution Stock Solution (1 mg/mL) Standard->Stock_Solution Sample Herbal Medicine (Powdered) Extraction Ultrasonic Extraction (70% Ethanol) Sample->Extraction Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC HPLC System (C18 Column, UV Detector) Working_Standards->HPLC Inject Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Standard Data Quantification Quantification of This compound in Sample Data_Acquisition->Quantification Sample Data Calibration_Curve->Quantification Result Final Result (mg/g of this compound) Quantification->Result

signaling_pathway cluster_this compound This compound Action cluster_outcome Cellular Response This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Response Enhanced Antioxidant Defense & Cytoprotection Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ub Nrf2->Ub Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->Response

Conclusion

This compound is an indispensable reference standard for the robust quality control of a wide array of herbal medicines. The detailed protocols for HPLC-UV and UPLC-MS/MS provide reliable and reproducible methods for its quantification. The application of these methods, supported by proper validation, will ensure the consistency and quality of herbal products, thereby safeguarding public health. Furthermore, understanding the molecular pathways, such as the Keap1-Nrf2 antioxidant pathway, that this compound modulates, provides a scientific basis for its therapeutic effects and underscores its importance as a bioactive marker. Researchers, scientists, and drug development professionals are encouraged to utilize these methodologies to advance the standardization and development of herbal medicines.

References

Troubleshooting & Optimization

Technical Support Center: Hyperoside Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of Hyperoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a natural flavonol glycoside with various potential pharmacological effects, including anti-inflammatory, antioxidant, and cardioprotective activities.[1][2][3] However, its clinical application is often limited by its poor solubility in water, which can lead to low bioavailability.[4] Enhancing its aqueous solubility is crucial for developing effective therapeutic formulations.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.[5]

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Nanoparticle Formulations: Incorporating this compound into nanosized delivery systems.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

Q3: How much can the solubility of this compound be increased?

The degree of solubility enhancement depends on the chosen method and formulation parameters. For instance, forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (2H-β-CD) has been shown to increase the water solubility of this compound by 9-fold.

Troubleshooting Guides

Cyclodextrin Inclusion Complexation

Issue: Low yield of inclusion complex.

  • Possible Cause 1: Incorrect Stoichiometric Ratio.

    • Solution: Ensure a 1:1 molar ratio between this compound and the cyclodextrin, as this has been identified as the optimal stoichiometric ratio for complex formation.

  • Possible Cause 2: Inefficient Mixing/Complexation Method.

    • Solution: The ultrasonic method is effective for preparing this compound-cyclodextrin inclusion complexes. Ensure adequate sonication time and power to facilitate the inclusion process. Other methods like kneading can also be explored.

  • Possible Cause 3: Poor Choice of Cyclodextrin.

    • Solution: While β-cyclodextrin (β-CD) and methyl-β-cyclodextrin (M-β-CD) can form complexes, 2-hydroxypropyl-β-cyclodextrin (2H-β-CD) has demonstrated superior performance in enhancing this compound's solubility.

Issue: Complex precipitates out of solution.

  • Possible Cause 1: Exceeding the Solubility Limit of the Complex.

    • Solution: Although the complex is more soluble than free this compound, it still has a solubility limit. Determine the aqueous solubility of the prepared complex to avoid oversaturation.

  • Possible Cause 2: Temperature Effects.

    • Solution: The formation of this compound-2H-β-CD inclusion complexes is a spontaneous exothermic process. Changes in temperature can affect the stability and solubility of the complex. Maintain a consistent temperature during your experiments.

Solid Dispersion

Issue: Incomplete conversion to an amorphous state.

  • Possible Cause 1: Inappropriate Carrier Selection.

    • Solution: The choice of a hydrophilic carrier is critical. Common carriers for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers. The compatibility between this compound and the carrier should be assessed.

  • Possible Cause 2: Incorrect Drug-to-Carrier Ratio.

    • Solution: The ratio of this compound to the carrier influences the final properties of the solid dispersion. Experiment with different ratios to find the optimal composition for amorphization and dissolution enhancement.

  • Possible Cause 3: Suboptimal Preparation Method.

    • Solution: The solvent evaporation method is a common technique for preparing solid dispersions. Ensure complete dissolution of both this compound and the carrier in a suitable common solvent before evaporation. Other methods like melting (fusion), spray drying, and hot-melt extrusion can also be considered.

Issue: Poor dissolution rate of the solid dispersion.

  • Possible Cause 1: Particle Size of the Solid Dispersion.

    • Solution: After preparation, the solid dispersion should be ground and sieved to obtain a fine powder. Smaller particle sizes increase the surface area, leading to faster dissolution.

  • Possible Cause 2: Recrystallization of this compound.

    • Solution: Amorphous forms can be unstable and may recrystallize over time. Proper storage in a low-humidity environment is crucial. Characterization techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used to confirm the amorphous state.

Data Presentation

Table 1: Solubility Enhancement of this compound using Cyclodextrins

Cyclodextrin TypeMolar Ratio (this compound:CD)Solubility Enhancement FactorReference
2-hydroxypropyl-β-cyclodextrin (2H-β-CD)1:19-fold
β-cyclodextrin (β-CD)1:1Data not specified
methyl-β-cyclodextrin (M-β-CD)1:1Data not specified

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Ultrasonic Method)
  • Preparation of Solutions:

    • Accurately weigh this compound and the selected cyclodextrin (e.g., 2H-β-CD) to achieve a 1:1 molar ratio.

    • Dissolve the cyclodextrin in a specific volume of deionized water with stirring.

  • Inclusion Process:

    • Gradually add the this compound powder to the cyclodextrin solution while stirring.

    • Place the mixture in an ultrasonic bath and sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

  • Isolation and Drying:

    • After sonication, filter the solution to remove any un-complexed this compound.

    • Lyophilize (freeze-dry) the filtrate to obtain the solid inclusion complex powder.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and scanning electron microscopy (SEM).

    • Determine the enhancement in aqueous solubility by measuring the concentration of this compound in a saturated solution of the complex compared to that of free this compound.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution:

    • Select a suitable hydrophilic carrier (e.g., PVP K30, Poloxamer 188).

    • Choose a volatile organic solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol).

    • Dissolve the desired ratio of this compound and the carrier in the solvent to form a clear solution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying and Pulverization:

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Verify the amorphous nature of this compound in the solid dispersion using XRD and DSC.

    • Evaluate the dissolution rate of the solid dispersion in a suitable dissolution medium and compare it with that of pure this compound.

Visualizations

experimental_workflow_cyclodextrin cluster_preparation Preparation cluster_complexation Complexation cluster_isolation Isolation cluster_characterization Characterization start Weigh this compound & Cyclodextrin (1:1 molar ratio) dissolve Dissolve Cyclodextrin in Water start->dissolve add_this compound Add this compound to CD Solution dissolve->add_this compound sonicate Ultrasonic Bath Sonication add_this compound->sonicate filter Filter Solution sonicate->filter freeze_dry Lyophilize Filtrate filter->freeze_dry end Inclusion Complex Powder freeze_dry->end analyze FTIR, XRD, SEM, Solubility Test end->analyze

Caption: Workflow for Cyclodextrin Inclusion Complexation.

experimental_workflow_solid_dispersion cluster_dissolution Dissolution cluster_evaporation Solvent Removal cluster_processing Processing cluster_characterization Characterization start Weigh this compound & Hydrophilic Carrier dissolve Dissolve in Common Organic Solvent start->dissolve rotovap Rotary Evaporation dissolve->rotovap vacuum_dry Vacuum Oven Drying rotovap->vacuum_dry pulverize Pulverize and Sieve vacuum_dry->pulverize end Solid Dispersion Powder pulverize->end analyze XRD, DSC, Dissolution Test end->analyze

Caption: Workflow for Solid Dispersion by Solvent Evaporation.

References

Technical Support Center: Hyperoside Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of Hyperoside in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: this compound is generally more stable in acidic conditions and is prone to degradation in neutral to alkaline solutions.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. Storage at lower temperatures is recommended.

  • Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound. Solutions should be protected from light.[1][2]

  • Oxidizing Agents: The presence of oxidizing agents can contribute to the degradation of the phenolic structure of this compound.

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact the stability of this compound.

Q2: What is the main degradation pathway for this compound in solution?

A2: The primary degradation pathway for this compound in solution is the hydrolysis of its O-glycosidic bond. This results in the cleavage of the galactose sugar moiety, yielding its aglycone, quercetin. Further degradation of quercetin can also occur under harsh conditions.

Q3: How can I improve the solubility and stability of this compound in aqueous solutions?

A3: Several strategies can be employed to enhance the solubility and stability of this compound:

  • pH Adjustment: Maintaining an acidic pH (typically below 6) can significantly slow down the rate of hydrolysis.

  • Use of Cyclodextrins: Encapsulating this compound in cyclodextrins, such as β-cyclodextrin (β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and dimethyl-β-cyclodextrin (DM-β-CD), can improve its aqueous solubility and thermal stability.[3][4][5]

  • Addition of Antioxidants: Incorporating antioxidants like ascorbic acid (Vitamin C) can help protect this compound from oxidative degradation.

  • Use of Co-solvents: The addition of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can improve the solubility of this compound, although their impact on stability should be evaluated.

  • Protection from Light: Storing solutions in amber-colored vials or wrapping containers with aluminum foil is crucial to prevent photodegradation.

Q4: Are there any known degradation products of this compound that I should monitor?

A4: Yes, the primary degradation product to monitor is its aglycone, quercetin , formed from the hydrolysis of the glycosidic bond. Depending on the stress conditions (e.g., oxidation, high pH), further degradation products of quercetin may also be present. A stability-indicating analytical method should be able to separate this compound from quercetin and any other potential degradants.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Neutral Aqueous Buffer
  • Symptom: Significant loss of this compound concentration observed via HPLC analysis within a short period (e.g., hours to days) when dissolved in a neutral buffer (e.g., PBS pH 7.4).

  • Probable Cause: Hydrolysis of the O-glycosidic bond is accelerated at neutral to alkaline pH.

  • Troubleshooting Steps:

    • Lower the pH: Adjust the pH of your buffer to an acidic range (e.g., pH 4-6) using a suitable buffer system like acetate or citrate buffer.

    • Refrigerate: Store the solution at refrigerated temperatures (2-8 °C) to slow down the degradation kinetics.

    • Use a Different Solvent System: If compatible with your experiment, consider preparing the stock solution in a solvent where this compound is more stable, such as ethanol or DMSO, and then diluting it into your aqueous buffer immediately before use.

Issue 2: Discoloration or Precipitation in this compound Solution Upon Storage
  • Symptom: The this compound solution turns yellow or brown, or a precipitate forms after a period of storage.

  • Probable Cause: This could be due to oxidation of the phenolic hydroxyl groups in the this compound molecule or the formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Deoxygenate the Solvent: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize dissolved oxygen.

    • Add an Antioxidant: Include a suitable antioxidant, such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT), in your formulation.

    • Protect from Light: Ensure the solution is stored in a light-protected container.

    • Consider Cyclodextrin Encapsulation: For long-term storage of aqueous solutions, preparing a this compound-cyclodextrin inclusion complex can significantly improve stability.

Issue 3: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using a this compound stock solution prepared and stored over time.

  • Probable Cause: Degradation of this compound in the stock solution is leading to a decrease in the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Ideally, prepare fresh this compound solutions for each experiment.

    • Validate Storage Conditions: If a stock solution must be stored, perform a short-term stability study under your intended storage conditions (e.g., -20°C or -80°C in a suitable solvent like DMSO). Analyze the solution at different time points to determine the acceptable storage duration.

    • Use a Stability-Indicating Method: Employ an HPLC method that can distinguish between this compound and its primary degradant, quercetin, to accurately assess the purity of your solution before use.

Data Presentation

Table 1: Factors Influencing this compound Stability in Solution

FactorEffect on StabilityRecommended Conditions
pH Degradation increases with increasing pH.Acidic pH (4-6)
Temperature Degradation rate increases with temperature.Refrigerated (2-8 °C) or frozen (-20 °C)
Light UV and visible light can cause degradation.Protect from light (amber vials, foil wrap)
Oxygen Can lead to oxidative degradation.Deoxygenate solvents; use antioxidants.

Table 2: Strategies for Enhancing this compound Solubility and Stability

StrategyAgentMechanism of ActionObserved Improvement
pH Control Acetate, Citrate BuffersReduces rate of hydrolysisQualitatively improves stability
Cyclodextrin Encapsulation β-CD, HP-β-CD, DM-β-CDForms inclusion complexes, shielding the moleculeImproved solubility and thermal stability
Antioxidants Ascorbic Acid (Vitamin C)Scavenges free radicals, preventing oxidationProtective effect against oxidative stress
Co-solvents Ethanol, Propylene GlycolIncreases solubilityEffect on stability needs to be evaluated

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, Methanol, and Acetonitrile

  • pH meter, heating block/water bath, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 40% B

    • 20-25 min: 40% to 10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from peaks of degradation products generated during forced degradation studies.

Visualizations

Hyperoside_Degradation_Pathway This compound This compound (Quercetin-3-O-galactoside) Quercetin Quercetin (Aglycone) This compound->Quercetin  Hydrolysis (pH, Temp) Degradation_Products Further Degradation Products Quercetin->Degradation_Products  Oxidation (Light, O2)

Caption: Primary degradation pathway of this compound in solution.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: this compound Solution Instability issue1 Rapid Degradation? start->issue1 issue2 Discoloration/ Precipitation? issue1->issue2 No solution1 Lower pH Refrigerate Use Fresh Dilutions issue1->solution1 Yes solution2 Protect from Light Deoxygenate Solvent Add Antioxidant Use Cyclodextrins issue2->solution2 Yes end Stable Solution Achieved issue2->end No (Consult further) solution1->end Resolved solution2->end Resolved

Caption: Troubleshooting workflow for this compound solution instability.

Experimental_Workflow prep Prepare this compound Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress control Prepare Unstressed Control prep->control analysis HPLC Analysis (Stability-Indicating Method) stress->analysis control->analysis data Analyze Data (Peak Purity, Degradation %) analysis->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Hyperoside Yield in Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing solvent extraction parameters for a higher yield of Hyperoside. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.

Troubleshooting Guide: Common Issues in this compound Extraction

This guide addresses specific issues that may be encountered during the solvent extraction of this compound, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
Consistently Low this compound Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, which is a flavonoid glycoside.This compound is moderately polar. Aqueous mixtures of ethanol or methanol are generally effective.[1] Conduct small-scale pilot extractions with varying concentrations (e.g., 50-80%) of ethanol or methanol to determine the most effective solvent system for your plant material.
Suboptimal Extraction Temperature: High temperatures can lead to the thermal degradation of this compound, while low temperatures may result in incomplete extraction.Perform extractions across a temperature range (e.g., 40-70°C) to find the optimal balance between solubility and stability. For thermolabile compounds, lower temperatures are preferable.
Incorrect Solid-to-Liquid Ratio: Insufficient solvent volume may lead to incomplete extraction of this compound from the plant matrix.Increase the solvent-to-solid ratio. Ratios between 10:1 and 50:1 (mL of solvent to g of plant material) are commonly used. Optimization of this parameter is crucial for maximizing yield.
Inadequate Extraction Time: The duration of the extraction may be too short for the solvent to sufficiently penetrate the plant material and dissolve the target compound.Systematically vary the extraction time (e.g., from 30 minutes to several hours) to identify the point at which the yield of this compound plateaus.
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may also be effective at extracting other compounds from the plant matrix with similar polarities.Employ a multi-step extraction or purification process. After the initial extraction, consider a liquid-liquid extraction with a solvent of different polarity (e.g., ethyl acetate) to partition and separate compounds. Further purification can be achieved using column chromatography.[2]
Degradation of this compound During Extraction Excessive Heat or Prolonged Exposure to High Temperatures: this compound, like many flavonoids, can be susceptible to degradation under harsh extraction conditions.Utilize modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), which often require shorter extraction times and can be performed at lower temperatures. If using conventional methods, carefully control the temperature and minimize the extraction duration.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary in plant material due to factors such as harvest time, growing conditions, and storage.Ensure that the plant material is sourced from a consistent and reliable supplier. If possible, analyze the this compound content of the raw material before extraction to account for any batch-to-batch variability.
Inconsistent Particle Size: The particle size of the ground plant material can affect the efficiency of solvent penetration and, consequently, the extraction yield.Standardize the grinding process to achieve a uniform and fine particle size. This increases the surface area available for solvent interaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific plant matrix. However, due to this compound's moderately polar nature as a flavonoid glycoside, aqueous mixtures of ethanol or methanol are highly effective.[1] Studies have shown that 70% ethanol or 70% methanol can be particularly efficient.[1] Ethanol is often preferred for applications in the food and pharmaceutical industries due to its lower toxicity compared to methanol.

Q2: How can I optimize my extraction parameters for the highest this compound yield?

A2: Optimization should be approached systematically. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[3] The key parameters to investigate are:

  • Solvent Concentration: Test a range of aqueous ethanol or methanol concentrations (e.g., 50%, 60%, 70%, 80%).

  • Temperature: Evaluate a range from approximately 40°C to 70°C.

  • Extraction Time: Investigate durations from 30 minutes to several hours.

  • Solid-to-Liquid Ratio: Test ratios from 1:10 to 1:50 (g/mL).

By systematically varying these parameters, you can identify the optimal conditions for maximizing this compound yield from your specific plant material.

Q3: Is it better to use fresh or dried plant material for this compound extraction?

A3: Dried plant material is generally preferred for solvent extraction. The drying process removes water, which can interfere with the extraction efficiency of organic solvents. It also allows for easier grinding to a uniform particle size, which enhances solvent penetration.

Q4: Can advanced extraction techniques improve this compound yield?

A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can offer significant advantages. UAE uses acoustic cavitation to disrupt plant cell walls, which can enhance solvent penetration and reduce extraction time and temperature. SFE, often using supercritical CO2 with a co-solvent like ethanol, provides high selectivity and yields a clean extract.

Q5: How does the pH of the solvent affect this compound extraction?

A5: The pH of the extraction medium can influence the stability and solubility of flavonoids. For some flavonoids, slightly acidic conditions can enhance stability. It is advisable to conduct preliminary experiments to assess the impact of pH on this compound yield from your specific plant material, although for many general flavonoid extractions, a neutral pH is often used.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data from studies on the optimization of flavonoid extraction, which can be used as a starting point for developing a protocol for this compound.

Table 1: Effect of Solvent Type and Concentration on Flavonoid Yield

SolventConcentration (%)Relative Yield (%)
Ethanol5085
Ethanol70100
Ethanol9080
Methanol5088
Methanol7098
Methanol9075
Acetone8092

Note: Relative yields are generalized from multiple studies on flavonoid extraction and may vary depending on the plant material.

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids

ParameterRange StudiedOptimal Value
Temperature40 - 60°C59.82°C
Time30 - 60 min41.08 min
Ethanol Concentration40 - 80%76.64%
Sonication Amplitude60 - 100%100%

Data synthesized from studies utilizing Response Surface Methodology for optimization.

Experimental Protocols

Conventional Solvent Extraction Protocol for this compound

Objective: To extract this compound from dried plant material using conventional solvent extraction.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (v/v)

  • Shaking water bath or magnetic stirrer with a hot plate

  • Filter paper (Whatman No. 1 or equivalent)

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 200 mL of 70% ethanol to a flask containing the plant material (solid-to-liquid ratio of 1:20).

  • Place the flask in a shaking water bath set to 60°C and 120 rpm.

  • Extract for 2 hours.

  • After extraction, cool the mixture to room temperature.

  • Filter the mixture through a Buchner funnel under vacuum to separate the extract from the solid residue.

  • Wash the solid residue with a small amount of fresh 70% ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C until the ethanol is removed.

  • The resulting aqueous extract can be freeze-dried to obtain a solid powder.

  • For further purification, the dried extract can be redissolved in water and subjected to liquid-liquid partitioning with ethyl acetate or purified using column chromatography.

Ultrasound-Assisted Extraction (UAE) Protocol for this compound

Objective: To extract this compound from dried plant material using a more efficient and rapid ultrasound-assisted method.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator with temperature control

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 5 g of the dried, powdered plant material into a suitable vessel.

  • Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:20).

  • Place the vessel in an ultrasonic bath with the water level in the bath higher than the solvent level in the vessel.

  • Set the ultrasonic bath to a frequency of 40 kHz and a temperature of 50°C.

  • Sonicate for 30 minutes.

  • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant the supernatant (the extract).

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Concentrate the filtered extract using a rotary evaporator at 50°C.

  • Dry the resulting extract, preferably by freeze-drying, to obtain the final product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification p1 Dried Plant Material p2 Grinding to Fine Powder p1->p2 e1 Addition of Solvent (e.g., 70% Ethanol) p2->e1 e2 Extraction (Conventional or UAE) e1->e2 e3 Solid-Liquid Separation (Filtration/Centrifugation) e2->e3 pr1 Solvent Removal (Rotary Evaporation) e3->pr1 pr2 Drying (Freeze-Drying) pr1->pr2 pr3 Crude this compound Extract pr2->pr3 a1 HPLC Analysis (Quantification) pr3->a1 a2 Further Purification (e.g., Column Chromatography) pr3->a2 a3 Pure this compound a2->a3

Caption: Workflow for the extraction and analysis of this compound.

signaling_pathway cluster_ros Cellular Stress cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway This compound This compound ros Intracellular ROS This compound->ros reduces nfkb NF-κB Activation This compound->nfkb inhibits bax Pro-apoptotic proteins (e.g., Bax) This compound->bax activates ros->nfkb bcl2 Anti-apoptotic genes (e.g., Bcl-2) nfkb->bcl2 promotes transcription bcl2->bax inhibits caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

References

Troubleshooting peak tailing in Hyperoside HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hyperoside HPLC Analysis

Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting for common issues encountered during the analysis of this compound, with a specific focus on resolving peak tailing to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it in my this compound chromatogram?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, exhibiting a "tail" that extends from the peak apex to the right.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 are generally considered to be tailing.[2]

Peak tailing is problematic because it can compromise the separation between adjacent peaks (resolution), lead to inaccurate peak integration and quantification, and indicate underlying issues with the HPLC method or system.[1]

Q2: My this compound peak is tailing, but other peaks in the chromatogram look symmetrical. What are the likely chemical causes?

When only the this compound peak (or other specific polar compounds) tails, the issue is typically chemical in nature and related to secondary interactions between this compound and the stationary phase.

  • Secondary Silanol Interactions: The most common cause is the interaction between the polar hydroxyl groups of this compound and acidic residual silanol groups on the surface of the silica-based C18 column. These interactions provide a secondary retention mechanism that leads to peak tailing.

  • Mobile Phase pH: this compound is a flavonoid glycoside with multiple phenolic hydroxyl groups. If the mobile phase pH is not optimal, these groups can partially ionize, leading to multiple forms of the analyte interacting differently with the stationary phase. For acidic compounds like flavonoids, using an acidic mobile phase is crucial to suppress this ionization. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase ensures the analyte is in a single, protonated form, which minimizes tailing and produces sharper peaks.

  • Inappropriate Column Chemistry: Using a column that is not well end-capped can exacerbate tailing problems for polar analytes. End-capping chemically derivatizes most of the residual silanol groups, making the surface less active and reducing peak tailing.

Q3: All the peaks in my chromatogram, including this compound, are tailing. What are the common physical or mechanical causes?

If all peaks in the chromatogram exhibit tailing, the problem is likely physical or mechanical and affects the entire system's flow path.

  • Column Void or Degradation: A void can form at the inlet of the column packing material due to pressure shocks or dissolution of the silica support under high pH conditions. This disruption in the packed bed causes band broadening and tailing for all analytes.

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, leading to a distorted flow path and tailing peaks.

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause peak broadening and tailing. This can be caused by using tubing with an unnecessarily large internal diameter or length, or from poorly fitted connections.

Q4: Could my sample preparation or injection parameters be causing the this compound peak to tail?

Yes, sample-related issues are a frequent cause of peak shape distortion.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing. This is more common in preparative chromatography but can occur in analytical runs if the sample is too concentrated.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting. The sample components will not properly focus on the head of the column. Ideally, the sample should be dissolved in the initial mobile phase composition.

Q5: What are the recommended starting HPLC conditions to prevent peak tailing for this compound analysis?

To achieve good peak shape for this compound and other flavonoids, a reversed-phase method with an acidified mobile phase is standard.

ParameterRecommendationRationale
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µmA standard C18 column is effective. High-purity silica and end-capping minimize silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidification suppresses the ionization of this compound's phenolic groups, leading to a single analyte form and improved peak shape.
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers for flavonoid separation.
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase.A gradient is typically required to separate this compound from other compounds in complex mixtures like plant extracts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce viscosity, but should be optimized.
Injection Volume 5-20 µLKeep the volume low to prevent overload and solvent mismatch effects.
Sample Solvent Initial mobile phase composition or a weaker solventDissolving the sample in the mobile phase is ideal to ensure good peak shape at the start of the gradient.

Troubleshooting Guides

Systematic Troubleshooting Workflow for Peak Tailing

This workflow provides a logical sequence of steps to diagnose and resolve the root cause of peak tailing in your this compound analysis.

G start Peak Tailing Observed for this compound q1 Are ALL peaks in the chromatogram tailing? start->q1 no_path NO (Only this compound or some peaks tail) q1->no_path No yes_path YES (All peaks tail) q1->yes_path Yes step2_no 1. Check Mobile Phase pH Is it acidic (e.g., pH 2.5-3.5)? no_path->step2_no step3_no 2. Check Sample Solvent Is it stronger than the mobile phase? step2_no->step3_no step4_no 3. Check Sample Concentration Is the column overloaded? step3_no->step4_no step5_no 4. Evaluate Column Chemistry Is the column old or not end-capped? step4_no->step5_no solution_no Solution: - Acidify mobile phase (0.1% Formic Acid). - Dissolve sample in initial mobile phase. - Dilute sample or reduce injection volume. - Use a new, end-capped column. step5_no->solution_no step2_yes 1. Check for Leaks & Fittings Are all connections secure? yes_path->step2_yes step3_yes 2. Inspect Column Is there a visible void at the inlet? step2_yes->step3_yes step4_yes 3. Check for Blockage Is system backpressure unusually high? step3_yes->step4_yes solution_yes Solution: - Tighten or replace fittings. - Replace column if a void is present. - Reverse-flush column (if permitted). - Replace in-line filter and guard column. step4_yes->solution_yes

Caption: A troubleshooting flowchart for diagnosing peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for this compound Analysis

This protocol is designed to suppress silanol interactions and ensure this compound is in a non-ionized state.

  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L container.

    • Carefully add 1 mL of formic acid (or phosphoric acid) to the water to create a 0.1% (v/v) solution.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

    • Measure the pH to ensure it is in the range of 2.5 - 3.5.

  • Prepare Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile or methanol. Degas as needed.

  • Equilibrate the System:

    • Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until the baseline is stable.

    • Use a gradient starting at a low organic concentration (e.g., 95% A, 5% B).

  • Analyze the Sample:

    • Inject your this compound standard or sample.

    • Observe the peak shape. The acidic mobile phase should significantly reduce tailing compared to using neutral water.

Protocol 2: Column Cleaning and Regeneration (for C18 Columns)

If you suspect column contamination or a blocked frit is causing tailing, a thorough wash procedure can help. Note: Always disconnect the column from the detector during flushing.

  • Disconnect Column: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Water: Flush the column with 100% HPLC-grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min) to remove buffer salts.

  • Flush with Isopropanol: Flush with 100% isopropanol for 30 minutes. Isopropanol is a strong solvent that is effective at removing many strongly retained contaminants.

  • Flush with Acetonitrile/Methanol: Flush with your organic mobile phase (acetonitrile or methanol) for 30 minutes.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until the baseline is stable.

  • Test Performance: Inject a standard to check if peak shape has improved. If tailing persists and a physical void is suspected, the column may need to be replaced.

Protocol 3: Checking for Extra-Column Volume

Excessive dead volume in the system can cause all peaks to tail.

  • Inspect Tubing: Check the tubing connecting the autosampler, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.12-0.17 mm).

  • Check Fittings: Ensure all fittings are properly tightened. A common issue is a ferrule that is not seated correctly, creating a small void. Replace any fittings that look worn or damaged.

  • Bypass the Column: Replace the column with a zero-dead-volume union. Inject a standard. The resulting peak should be very sharp and narrow. If it is still broad or tailing, the issue lies within the HPLC system's plumbing (the extra-column volume) and not the column itself.

References

Technical Support Center: Overcoming Experimental Artifacts in Hyperoside Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental artifacts encountered during cell-based assays with Hyperoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as quercetin-3-O-galactoside, is a natural flavonol glycoside found in various plants.[1] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Its mechanisms of action often involve the modulation of key signaling pathways such as PI3K/Akt, MAPK, mTOR, and NF-κB.

Q2: How should I prepare a stock solution of this compound for cell-based assays?

This compound is soluble in dimethyl sulfoxide (DMSO).[2][3] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10-100 mM.[2] It is recommended to use ultrasonic treatment to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Note that moisture-absorbing DMSO can reduce solubility, so it is crucial to use a fresh supply.

Q3: What is the stability of this compound in cell culture medium?

While specific data on the stability of this compound in various cell culture media is limited, flavonoids, in general, can be unstable in aqueous solutions at physiological pH, undergoing degradation over time. It is advisable to prepare fresh dilutions of this compound in your cell culture medium from the DMSO stock solution immediately before each experiment.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Cytotoxicity Results

Possible Cause 1.1: Solvent Toxicity

High concentrations of DMSO can be toxic to cells.

  • Troubleshooting Tip: Always include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups. Ensure the final DMSO concentration in the culture medium is kept at a non-toxic level, typically below 0.5%, and ideally below 0.1%.

Possible Cause 1.2: Compound Precipitation

This compound has poor water solubility and may precipitate in the aqueous cell culture medium, leading to inconsistent cell exposure.

  • Troubleshooting Tip: Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. Prepare serial dilutions of this compound in a complete culture medium and mix thoroughly before adding to the cells to ensure a uniform concentration.

Possible Cause 1.3: Edge Effects in Microplates

The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.

  • Troubleshooting Tip: It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment to minimize edge effects.

Issue 2: Artifacts in MTT/MTS Viability Assays

Possible Cause 2.1: Direct Reduction of MTT by this compound

As an antioxidant, this compound can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. This is a common artifact for natural compounds with antioxidant properties.

  • Troubleshooting Tip:

    • Cell-Free Control: Include a control well with this compound and MTT in the cell culture medium but without cells. A significant color change in this well indicates direct MTT reduction.

    • Alternative Viability Assays: Consider using viability assays that are not based on tetrazolium salt reduction, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or ATP-based assays that measure cellular metabolic activity.

    • Wash Step: Before adding the MTT reagent, wash the cells with PBS to remove any residual this compound from the medium.

Possible Cause 2.2: Interference with Mitochondrial Respiration

This compound has been shown to affect mitochondrial function. Changes in mitochondrial respiration can alter the reduction of MTT and may not accurately reflect the number of viable cells.

  • Troubleshooting Tip: Corroborate MTT assay results with another viability assay that has a different mechanism of action, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Issue 3: Autofluorescence Interference in Fluorescence-Based Assays

Possible Cause 3.1: Intrinsic Fluorescence of this compound

Flavonoids, including this compound, can exhibit autofluorescence, which may interfere with fluorescence-based assays such as flow cytometry or fluorescence microscopy.

  • Troubleshooting Tip:

    • Unstained Control: When performing fluorescence-based assays, always include an unstained control of cells treated with this compound to measure its intrinsic fluorescence.

    • Spectral Analysis: If possible, determine the excitation and emission spectra of this compound to select fluorescent dyes with non-overlapping spectra.

    • Compensation: In flow cytometry, use appropriate compensation controls to subtract the autofluorescence signal from the this compound-treated cells.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
MCF-7Breast Cancer~50CCK-8
4T1Breast Cancer~75CCK-8
HCT116Colon Cancer>100Not specified
HepG2Liver Cancer>100Not specified
PC-3Prostate Cancer>100Not specified

Experimental Protocols

MTT Cell Viability Assay for Compounds with Antioxidant Activity

This protocol is adapted for natural compounds like this compound that may have antioxidant properties.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated controls, vehicle (DMSO) controls, and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing Step (Crucial for Antioxidant Compounds): After incubation, carefully aspirate the medium containing this compound. Wash each well with 100 µL of sterile PBS to remove any residual compound.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control.

Annexin V-FITC/PI Apoptosis Assay

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and then combine with the supernatant (which may contain floating apoptotic cells).

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Hyperoside_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibits Ikk IKK This compound->Ikk Inhibits ROS ROS This compound->ROS Scavenges Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inhibits Akt->Apoptosis Inhibits Proliferation_Inhibition Inhibition of Proliferation mTOR->Proliferation_Inhibition Inhibits MAPK->Proliferation_Inhibition Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc IkB IκB Ikk->IkB Phosphorylates IkB->NFkB Releases Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1 Keap1 Keap1->Nrf2 Releases ROS->Keap1 Inactivates Gene_Expression Gene Expression (Anti-inflammatory, Antioxidant) NFkB_nuc->Gene_Expression Promotes Inflammation ARE ARE Nrf2_nuc->ARE ARE->Gene_Expression

Caption: Key signaling pathways modulated by this compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow for this compound A 1. Seed Cells in 96-well plate B 2. Treat with this compound (include controls) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Wash with PBS (Removes this compound) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) (Formazan formation) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Recommended MTT assay workflow for this compound.

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Q1 Is Vehicle Control Also Toxic? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Solvent_Toxicity Issue: Solvent Toxicity Action: Reduce DMSO concentration A1_Yes->Solvent_Toxicity Q2 Is there precipitate in the media? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Solubility_Issue Issue: Poor Solubility Action: Check stock, ensure proper mixing A2_Yes->Solubility_Issue Q3 Are edge wells showing higher toxicity? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Edge_Effect Issue: Edge Effect Action: Avoid using outer wells A3_Yes->Edge_Effect Consider_Other Consider other factors: Contamination, Compound Instability A3_No->Consider_Other

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Mitigating Hyperoside degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hyperoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: I am seeing a lower than expected concentration of this compound in my plant extract. What could be the cause?

A1: Lower than expected this compound concentrations are often due to degradation during extraction. Several factors can contribute to this:

  • Enzymatic Degradation: Plant tissues contain enzymes like β-glucosidases that can be released upon cell lysis and hydrolyze this compound into its aglycone, quercetin, and a galactose molecule.

  • pH Effects: this compound is more stable in acidic conditions. If your extraction solvent or the endogenous pH of the plant material is neutral or alkaline, it can lead to degradation.

  • High Temperatures: Prolonged exposure to high temperatures during extraction can accelerate the degradation of this compound.

  • Light Exposure: this compound is known to be sensitive to UV radiation, and prolonged exposure to light, especially direct sunlight, can cause degradation.[1]

  • Oxidation: The presence of oxidative agents can also contribute to the degradation of phenolic compounds like this compound.

Q2: How can I prevent enzymatic degradation of this compound during my extraction process?

A2: To minimize enzymatic activity, consider the following strategies:

  • Blanching: Briefly immersing the fresh plant material in boiling water or steam for a few minutes can effectively deactivate most enzymes before extraction.

  • Freeze-Drying (Lyophilization): Immediately freezing the plant material in liquid nitrogen and then freeze-drying it is an excellent method to preserve the integrity of thermolabile compounds like this compound by inhibiting enzymatic activity.

  • Solvent Choice: Using organic solvents like methanol or ethanol at the beginning of the extraction can help to denature and precipitate enzymes.

  • Low Temperature Extraction: Performing the extraction at low temperatures (e.g., 4°C) can significantly slow down enzymatic reactions.

  • Enzyme Inhibitors: Adding enzyme inhibitors to your extraction buffer, such as ascorbic acid or citric acid, can help to prevent enzymatic degradation.

Q3: What is the optimal pH for extracting and storing this compound samples?

A3: this compound is most stable in acidic conditions. For extraction, it is recommended to use a slightly acidic solvent, for example, by adding a small amount of a weak acid like acetic acid or formic acid to your extraction solvent (e.g., 70% ethanol with 0.1% formic acid). For storage of sample extracts, maintaining a pH between 3 and 6 is advisable to minimize hydrolytic degradation. Alkaline conditions (pH > 7) should be strictly avoided as they significantly accelerate the degradation of this compound.

Q4: I am observing a gradual decrease in this compound concentration in my prepared samples, even when stored in the dark. What could be the reason?

A4: This issue, known as post-preparation degradation, can occur due to several factors:

  • Temperature: Even at room temperature, slow degradation can occur over time. For short-term storage (up to 24 hours), it is best to keep samples refrigerated at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended.[2]

  • Solvent Composition: The type of solvent can influence stability. While methanol and ethanol are common extraction solvents, their aqueous mixtures can still allow for hydrolysis over time. Ensure your storage solvent is appropriate and consider using a higher percentage of organic solvent if compatible with your analytical method.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to degradation. It is advisable to aliquot your samples into smaller volumes to avoid multiple freeze-thaw cycles.

Q5: During HPLC analysis, I am seeing broad or tailing peaks for this compound. What are the possible causes and solutions?

A5: Peak broadening or tailing in HPLC analysis of this compound can be caused by several factors related to the column, mobile phase, or sample. Here are some common troubleshooting steps:

  • Column Issues:

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent.

    • Column Degradation: The stationary phase of the column may have degraded, especially if exposed to extreme pH. Consider replacing the column.

  • Mobile Phase Problems:

    • Incorrect pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is generally recommended to ensure good peak shape.

    • Buffer Mismatch: If you are using a buffer, ensure it is appropriate for the mobile phase and your sample.

  • Sample-Related Issues:

    • Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

    • Overloading: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.

For a more comprehensive guide on HPLC troubleshooting, refer to general HPLC troubleshooting resources.[3][4][5]

Data on this compound Stability

The stability of this compound is influenced by various factors. The following tables summarize the impact of different conditions on this compound degradation.

Table 1: Effect of pH on this compound Stability

pHConditionObservationRecommendation
< 6AcidicGenerally stable.Ideal for extraction and storage.
7NeutralModerate degradation over time.Avoid for long-term storage.
> 7AlkalineRapid degradation.Strictly avoid.

Table 2: Effect of Temperature on this compound Stability

TemperatureConditionObservationRecommendation
-80°C / -20°CFrozenHigh stability for long-term storage.Recommended for long-term sample storage.
4°CRefrigeratedGood stability for short-term storage (up to 24-48 hours).Suitable for temporary storage during sample preparation.
Room TemperatureAmbientSlow to moderate degradation over hours to days.Minimize exposure; process samples quickly.
> 40°CElevatedAccelerated degradation.Avoid during extraction and processing.

Table 3: Effect of Solvents on this compound Stability and Extraction

SolventApplicationAdvantagesDisadvantages
MethanolExtraction & HPLC Mobile PhaseGood solubilizing power for flavonoids.Can be toxic.
EthanolExtraction & HPLC Mobile PhaseLess toxic than methanol; good solubilizing power.May have slightly lower elution strength than acetonitrile.
AcetonitrileHPLC Mobile PhaseLower viscosity leading to lower backpressure; good UV transparency.More expensive and can be more toxic than ethanol.
WaterExtraction (with co-solvents) & HPLC Mobile PhaseGreen solvent.Poor solvent for this compound alone; can promote hydrolysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Minimized Degradation

This protocol outlines a method for extracting this compound from dried plant material while minimizing degradation.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

    • Accurately weigh about 1.0 g of the powdered sample into a flask.

  • Extraction:

    • Add 25 mL of 70% ethanol containing 0.1% formic acid to the flask. The acidic ethanol helps to inactivate enzymes and stabilize this compound.

    • Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 25°C). Avoid excessive heating.

    • Alternatively, use maceration with constant stirring for 24 hours at room temperature, protected from light.

  • Filtration and Storage:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • If not analyzing immediately, store the extract in an amber vial at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a starting point for a stability-indicating HPLC method to quantify this compound and separate it from its primary degradation product, quercetin.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

      • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound and quercetin standards in methanol.

    • Create a working standard mixture to check for resolution between the two compounds.

Visual Guides

This compound Degradation Pathway

cluster_degradation Degradation Factors This compound This compound (Quercetin-3-O-galactoside) Quercetin Quercetin (Aglycone) This compound->Quercetin Hydrolysis Galactose Galactose This compound->Galactose Hydrolysis High pH High pH High pH->this compound High Temperature High Temperature High Temperature->this compound Enzymes (e.g., β-glucosidase) Enzymes (e.g., β-glucosidase) Enzymes (e.g., β-glucosidase)->this compound UV Light UV Light UV Light->this compound

Caption: Primary degradation pathway of this compound to quercetin and galactose.

General Workflow for this compound Analysis

start Start: Sample Collection prep Sample Preparation (e.g., Drying, Grinding) start->prep extraction Extraction (e.g., Ultrasonic, Maceration) - Use acidic solvent - Control temperature - Protect from light prep->extraction filtration Filtration (0.45 µm filter) extraction->filtration storage Storage (Short-term: 4°C Long-term: -20°C / -80°C) filtration->storage If not analyzed immediately analysis HPLC Analysis filtration->analysis storage->analysis data Data Analysis analysis->data

Caption: A typical workflow for the extraction and analysis of this compound.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always validate their own methods and refer to relevant scientific literature for specific applications.

References

Best practices for long-term storage of Hyperoside powder and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of hyperoside powder and solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound powder?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years.[1] Some suppliers also indicate that storage at 4°C is acceptable for up to 2 years.[1] It is crucial to protect the powder from moisture and direct sunlight.[1] The container should be tightly sealed to prevent moisture absorption, which can lead to clumping and degradation.[2]

Q2: How should I store this compound solutions for long-term use?

A2: this compound solutions are significantly less stable than the powder form and are not recommended for long-term storage. If storage is necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare working solutions fresh on the day of use.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound, with a solubility of up to 125-142 mg/mL. Ethanol and methanol are also suitable solvents. For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. When preparing solutions, especially with DMSO, it is important to use a newly opened container as hygroscopic DMSO can negatively impact solubility. Sonication or gentle heating can aid in dissolution if precipitation occurs.

Q4: Is this compound sensitive to light?

A4: Yes, this compound, like many flavonoids, is sensitive to light. Exposure to UV radiation can induce photodegradation. Therefore, both solid powder and solutions should be stored in light-protecting containers (e.g., amber vials) or in the dark.

Q5: How does pH affect the stability of this compound solutions?

A5: Flavonoids, including this compound, can be unstable at high pH. Alkaline conditions can catalyze hydrolysis and oxidation, leading to degradation. It is advisable to maintain the pH of this compound solutions within a neutral to slightly acidic range (pH 5-7) for better stability.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem 1: The this compound powder has changed color (e.g., darkened) during storage.

  • Possible Cause: This may indicate degradation due to exposure to light, moisture, or high temperatures. Flavonoids can oxidize, leading to a color change.

  • Recommended Action:

    • Visually inspect the powder for any other changes, such as clumping or a change in texture.

    • If degradation is suspected, it is recommended to test the purity of the powder using a validated analytical method, such as HPLC, before use (see Experimental Protocol section).

    • Discard the powder if significant degradation is confirmed.

    • Review your storage procedure to ensure the product is protected from light, moisture, and stored at the recommended temperature.

Problem 2: The this compound powder has formed clumps.

  • Possible Cause: Clumping, or caking, is typically caused by moisture absorption. This can happen if the container is not airtight or if it was opened in a humid environment.

  • Recommended Action:

    • Before use, allow the container to equilibrate to room temperature before opening to minimize condensation.

    • If clumps are present, they can sometimes be broken up by gentle agitation.

    • To prevent future clumping, ensure the container is tightly sealed and consider using a desiccant in the secondary storage container. Store in a dry environment.

Problem 3: A precipitate has formed in my this compound solution upon storage.

  • Possible Cause:

    • Low Temperature Storage: The solubility of this compound may decrease at lower temperatures, causing it to precipitate out of solution.

    • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.

    • Degradation: The precipitate could be a degradation product that is less soluble than this compound.

  • Recommended Action:

    • Allow the solution to warm to room temperature.

    • Try to redissolve the precipitate by vortexing or sonication. Gentle warming may also be effective.

    • If the precipitate does not redissolve, it may be a degradation product. In this case, it is best to discard the solution and prepare a fresh one.

    • To prevent this, ensure solution containers are securely sealed and consider the solubility of this compound in your chosen solvent at the intended storage temperature.

Quantitative Data Summary

The stability of this compound is dependent on its form (powder vs. solution), storage temperature, and exposure to environmental factors.

Table 1: Recommended Long-Term Storage Conditions and Stability of this compound

FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsProtect from light and moisture.
Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Factors Influencing this compound Degradation

FactorEffect on StabilityRecommendation
High Temperature Accelerates degradation.Store at recommended low temperatures (-20°C or -80°C).
Light/UV Exposure Causes photodegradation.Store in amber vials or in the dark.
Humidity/Moisture Leads to clumping and hydrolysis of powder.Keep containers tightly sealed in a dry environment.
High pH (Alkaline) Promotes hydrolysis and oxidation.Maintain solutions at a neutral to slightly acidic pH.
Repeated Freeze-Thaw Can decrease solution stability.Prepare and store solutions in single-use aliquots.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of degradation products. Method parameters may need to be optimized for your specific HPLC system and column.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase and Gradient:

    • A common mobile phase consists of a mixture of an acidic aqueous solution and an organic solvent. For example:

      • Solvent A: 0.1% Acetic Acid or Phosphoric Acid in Water.

      • Solvent B: Acetonitrile or Methanol.

    • A gradient elution is often employed to effectively separate this compound from its degradation products. A typical gradient might be:

      • 0-20 min: 20-80% B

      • 20-25 min: 80% B

      • 25-30 min: 80-20% B (return to initial conditions)

      • 30-35 min: 20% B (equilibration)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340-360 nm (where this compound has strong absorbance).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.

    • Test Sample: Prepare the test sample of this compound (powder or solution) at the same concentration as the standard solution.

  • Forced Degradation Studies (to validate the stability-indicating nature of the method):

    • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 2-4 hours. Neutralize before injection.

    • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature for 30-60 minutes. Neutralize before injection.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 2-4 hours.

    • Thermal Degradation: Heat solid this compound powder at 80°C for 24 hours. Dissolve in solvent before injection.

    • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.

    • Note: The goal is to achieve 5-20% degradation. Adjust stress conditions if necessary.

  • Analysis and Interpretation:

    • Inject the standard, unstressed test sample, and all stressed samples into the HPLC system.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact this compound peak.

    • Peak purity analysis using a DAD can further confirm that the this compound peak is free from co-eluting impurities.

Visualizations

TroubleshootingWorkflow cluster_powder Powder Troubleshooting cluster_solution Solution Troubleshooting start Storage Issue Observed powder_issue Powder Issue? start->powder_issue solution_issue Solution Issue? color_change Color Change / Darkening powder_issue->color_change Yes clumping Clumping / Caking powder_issue->clumping No check_purity Assess Purity (e.g., HPLC) color_change->check_purity use_desiccant Use Desiccant Equilibrate before opening clumping->use_desiccant precipitation Precipitation / Cloudiness redissolve Warm & Sonicate to Redissolve precipitation->redissolve review_storage_powder Review Storage: - Temp - Light - Moisture check_purity->review_storage_powder Degradation Confirmed prepare_fresh Discard & Prepare Fresh check_purity->prepare_fresh Significant Degradation redissolve->prepare_fresh Does not redissolve solution_issue_placeholder->precipitation Yes solution_issue_placeholder->prepare_fresh No (Unsure of issue)

Caption: Troubleshooting workflow for common this compound storage issues.

StorageDecisionTree start Select Storage for this compound form Powder or Solution? start->form powder_duration Storage Duration? form->powder_duration Powder solution_duration Storage Duration? form->solution_duration Solution store_minus_20_powder Store at -20°C (Up to 3 years) powder_duration->store_minus_20_powder > 2 years store_4c_powder Store at 4°C (Up to 2 years) powder_duration->store_4c_powder < 2 years store_minus_80_solution Store at -80°C (Up to 6 months) solution_duration->store_minus_80_solution < 6 months store_minus_20_solution Store at -20°C (Up to 1 month) solution_duration->store_minus_20_solution < 1 month prepare_fresh Prepare Fresh Daily solution_duration->prepare_fresh Daily Use common_reqs ALWAYS: - Protect from light - Protect from moisture - Use airtight containers - Aliquot solutions store_minus_20_powder->common_reqs store_4c_powder->common_reqs store_minus_80_solution->common_reqs store_minus_20_solution->common_reqs

References

How to minimize batch-to-batch variability in Hyperoside extracts?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Hyperoside extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts primarily stems from three main areas:

  • Raw Material Heterogeneity: The chemical composition of the plant material is a significant source of variability.[1] Factors such as the plant's genetics, geographical origin, growing conditions (soil, light, humidity), time of harvest, and post-harvest processing can all influence the final chemical profile of the extract.[1][2][3]

  • Extraction Process Parameters: Inconsistencies in the extraction method can lead to significant differences in yield and purity. Key parameters that need strict control include the choice of solvent, solvent-to-solid ratio, extraction temperature, and extraction duration.[4]

  • Post-Extraction Processing and Analytical Methods: Differences in filtration, concentration, and drying techniques can affect the stability and final concentration of this compound. Furthermore, inconsistent analytical methodologies for quantification can introduce apparent variability.

Q2: How can I standardize the raw plant material for this compound extraction?

A2: Standardization of the raw material is a critical first step. This involves:

  • Proper Botanical Identification: Ensure the correct plant species and part (e.g., leaves, flowers) are used.

  • Control over Agricultural Practices (GAP): Whenever possible, source material cultivated under Good Agricultural Practices to control for environmental variables.

  • Defined Harvest Time: Harvest the plant material at a consistent time of year and day, as this compound content can fluctuate.

  • Standardized Post-Harvest Processing: Implement and follow strict protocols for drying, grinding, and storage of the plant material.

  • Macroscopic and Microscopic Analysis: Visually inspect the raw material for foreign matter and use microscopy to confirm its identity.

Q3: Which extraction method is best for achieving consistent this compound yields?

A3: While several methods can be effective, the key to consistency is precise control over the extraction parameters.

  • Ethanol Extraction: Ethanol, often in concentrations of 70% or 80%, is a commonly used and effective solvent for extracting this compound and other flavonoids.

  • Ultrasound-Assisted Extraction (UAE): This method can improve extraction efficiency and may allow for the use of lower temperatures and shorter extraction times, which can help preserve the integrity of the compound.

  • Supercritical Fluid Extraction (SFE): SFE with CO2 is a highly selective method that allows for precise control over extraction parameters, potentially leading to more consistent and reproducible extracts.

The optimal method may depend on the specific plant matrix and the desired purity of the final extract. The most important factor for minimizing variability is the strict adherence to a validated Standard Operating Procedure (SOP) for the chosen method.

Q4: What is Process Analytical Technology (PAT) and how can it help?

A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that affect critical quality attributes. In the context of this compound extracts, PAT can be implemented to:

  • Real-time Monitoring: Use in-line or on-line analytical instruments to monitor critical parameters (e.g., temperature, pressure, concentration) during the extraction process.

  • Process Understanding: Develop a deeper understanding of how process parameters influence the final product quality.

  • Control and Optimization: Use the real-time data to control the process and ensure it remains within the desired parameters, leading to more consistent product quality and reducing the need for extensive end-product testing. This approach is consistent with the FDA's "Quality by Design" (QbD) initiative.

Q5: How should I store this compound extracts to ensure stability?

A5: this compound, like many flavonoids, can degrade when exposed to heat, light, and oxygen. To maintain stability, extracts should be stored in airtight, amber-colored containers at low temperatures, such as -20°C.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Suboptimal solvent choice. 2. Inadequate extraction time or temperature. 3. Poor quality of raw material.1. Optimize Solvent System: Experiment with different concentrations of ethanol or other appropriate solvents. 70% ethanol is often a good starting point. 2. Adjust Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. 3. Raw Material Qualification: Perform initial quality control on the raw material to quantify the starting this compound content.
High Batch-to-Batch Variability in this compound Concentration 1. Inconsistent raw material. 2. Deviations from the extraction protocol. 3. Inconsistent analytical methodology.1. Standardize Raw Material: Source material from a single, reliable supplier and establish clear quality specifications. 2. Implement Strict SOPs: Develop and meticulously follow a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process. 3. Validate Analytical Method: Use a validated and standardized analytical method, such as HPLC, for quantification. Ensure consistent sample preparation.
Presence of Impurities or Unexpected Compounds 1. Co-extraction of other compounds from the plant matrix. 2. Contamination of the raw material. 3. Cross-contamination during processing.1. Optimize Extraction Selectivity: Adjust the solvent polarity or consider a more selective extraction method like SFE. A subsequent purification step, such as column chromatography, may be necessary. 2. Raw Material Screening: Perform macroscopic and microscopic analysis of the raw material to check for foreign matter. 3. Good Manufacturing Practices (GMP): Ensure all equipment is thoroughly cleaned between batches to prevent cross-contamination.
Degradation of this compound in the Final Extract 1. Exposure to heat, light, or oxygen during processing or storage.1. Milder Processing Conditions: Use lower temperatures during extraction and concentration steps. 2. Proper Storage: Store extracts in airtight, amber containers at low temperatures (-20°C).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound. Optimization of parameters may be required for specific plant materials.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (v/v)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of 70% ethanol to the flask (a 1:10 solid-to-solvent ratio).

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a temperature of 40°C for 30 minutes.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid material.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Store the extract at -20°C in an airtight, amber container until further analysis.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. The specific column, mobile phase, and gradient may need to be optimized.

Materials and Equipment:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetic acid (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV or DAD detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol and 0.5% acetic acid in water (e.g., 45:55 v/v). The exact ratio may need optimization.

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration that is expected to fall within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the HPLC parameters:

      • Column Temperature: 30-40°C

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: 360 nm

    • Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

Table 1: Comparison of this compound Recovery with Different Extraction Methods

Extraction MethodSolventKey ParametersRecovery Rate of this compoundReference
Aqueous Two-Phase System (ATPS)Ethanol/NaH2PO425% (w/w) ethanol, 29% (w/w) NaH2PO4, 25°C83.5%
Ultrasound-Assisted Extraction (UAE)73.5% Ethanol62.5°C, 38.3 minOptimized for flavonoids including this compound

Table 2: HPLC Parameters for this compound Quantification

ParameterValueReference
ColumnC18 (e.g., Shim-pack VP-ODS, 150mm x 4.6mm, 5µm)
Mobile PhaseMethanol : 0.5% Acetic Acid in Water (45:55)
Flow Rate1.0 mL/min
Detection Wavelength360 nm
Column Temperature40°C

Visualizations

Experimental_Workflow cluster_0 1. Raw Material Preparation cluster_1 2. Extraction cluster_2 3. Post-Extraction Processing cluster_3 4. Final Quality Control RM Raw Plant Material Grind Grinding & Sieving RM->Grind QC1 Initial QC (Macroscopic, Microscopic) Grind->QC1 Extract Extraction (e.g., UAE) QC1->Extract Filter Filtration Extract->Filter Solvent Solvent Addition Solvent->Extract Params Control Parameters (Temp, Time) Params->Extract Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Dry Drying Concentrate->Dry Final_QC Final Extract Dry->Final_QC HPLC HPLC Analysis for this compound Content Final_QC->HPLC Stability Stability Testing Final_QC->Stability Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Variability High Batch-to-Batch Variability Detected Cause_RM Inconsistent Raw Material? Variability->Cause_RM Cause_Proc Process Deviations? Variability->Cause_Proc Cause_Anal Analytical Error? Variability->Cause_Anal Sol_RM Standardize & Qualify Raw Material Cause_RM->Sol_RM Sol_Proc Implement & Adhere to Strict SOPs Cause_Proc->Sol_Proc Sol_Anal Validate & Standardize Analytical Method Cause_Anal->Sol_Anal

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Hyperoside and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of hyperoside and its aglycone, quercetin. Both are flavonoid compounds renowned for their potent antioxidant properties and are of significant interest in the fields of pharmacology and drug development. This document synthesizes quantitative experimental data, details the methodologies of key antioxidant assays, and visualizes the primary signaling pathways involved in their antioxidant action to facilitate informed research and development decisions.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and quercetin have been evaluated using a variety of in vitro assays. The following table summarizes their half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values are indicative of greater antioxidant activity. Direct comparative data for the Ferric Reducing Antioxidant Power (FRAP) and Cellular Antioxidant Activity (CAA) assays are less commonly reported in single studies; however, available data for each compound are presented.

CompoundAssayIC50 / Activity ValueReference(s)
This compound DPPH11.23 ± 0.21 µg/mL[1]
Quercetin DPPH8.95 ± 0.15 µg/mL[1]
This compound ABTS3.54 ± 0.39 µg/mL[2]
Quercetin ABTS1.89 ± 0.33 µg/mL[2]
Quercetin FRAP3.02 (relative to Trolox)[3]

Note: Direct comparison of IC50/activity values should be approached with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship

This compound is the 3-O-galactoside of quercetin. The antioxidant activity of flavonoids is largely dictated by their chemical structure, particularly the number and arrangement of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring. Quercetin, as the aglycone, generally exhibits stronger antioxidant activity in chemical-based assays compared to its glycoside form, this compound. This is because the glycosylation at the 3-hydroxyl position can hinder the electron-donating capacity of the molecule. However, glycosylation can influence factors such as solubility and bioavailability, which may affect activity in biological systems.

Mechanistic Insights: Key Signaling Pathways

Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The two primary pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. Both this compound and quercetin have been shown to activate the Nrf2-ARE pathway, leading to increased production of protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Hyperoside_Quercetin This compound / Quercetin Hyperoside_Quercetin->Keap1_Nrf2 inhibit ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates

Nrf2 Signaling Pathway Activation
MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are involved in a variety of cellular processes, including the response to oxidative stress. Both this compound and quercetin can modulate MAPK signaling to enhance antioxidant defenses. For instance, activation of the ERK pathway has been linked to the upregulation of Nrf2 and its downstream targets. By influencing these pathways, this compound and quercetin can help to restore redox balance and protect cells from oxidative damage.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade ROS Oxidative Stress (ROS) p38 p38 ROS->p38 ERK ERK ROS->ERK JNK JNK ROS->JNK Hyperoside_Quercetin This compound / Quercetin Hyperoside_Quercetin->p38 modulates Hyperoside_Quercetin->ERK modulates Hyperoside_Quercetin->JNK modulates Nrf2 Nrf2 Activation p38->Nrf2 ERK->Nrf2 JNK->Nrf2 Cellular_Protection Cellular Protection & Antioxidant Defense Nrf2->Cellular_Protection

MAPK Signaling in Antioxidant Defense

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Experimental Workflow:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Sample and DPPH Solution A->C B Prepare Sample Solutions (varying concentrations) B->C D Incubate in Dark (e.g., 30 minutes at room temp.) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

DPPH Assay Experimental Workflow

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol.

  • Reaction Mixture: Add varying concentrations of the test compound (this compound or quercetin) to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.

Experimental Workflow:

ABTS_Workflow A Generate ABTS Radical Cation (ABTS•+) (ABTS + Potassium Persulfate) B Dilute ABTS•+ Solution (to absorbance of ~0.7 at 734 nm) A->B D Mix Sample and ABTS•+ Solution B->D C Prepare Sample Solutions (varying concentrations) C->D E Incubate (e.g., 6 minutes at room temp.) D->E F Measure Absorbance (at ~734 nm) E->F G Calculate % Inhibition and IC50 Value F->G

ABTS Assay Experimental Workflow

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The resulting dark blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Varying concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-TPTZ complex, which is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and an aqueous solution of ferric chloride (FeCl₃).

  • Reaction Mixture: The test compound is added to the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from ferrous sulfate). The antioxidant capacity of the sample is then expressed as FRAP value (in µM Fe²⁺ equivalents).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical generator.

Procedure:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and cultured until confluent.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution containing DCFH-DA, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound (this compound or quercetin).

  • Induction of Oxidative Stress: A free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.

  • Measurement of Fluorescence: The plate is placed in a fluorescence microplate reader, and the fluorescence of DCF is measured over time.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents (QE).

Conclusion

Both this compound and quercetin are potent antioxidants with significant potential for therapeutic applications. While quercetin generally demonstrates higher radical scavenging activity in chemical-based assays due to its aglycone structure, this compound's glycosylation may influence its bioavailability and activity within a biological context. Their ability to modulate key cellular signaling pathways like Nrf2 and MAPK underscores their indirect antioxidant mechanisms, which are crucial for cellular protection against oxidative stress. The choice between this compound and quercetin for drug development may depend on the specific therapeutic target, desired pharmacokinetic profile, and the relative importance of direct versus indirect antioxidant mechanisms. Further comparative studies, particularly in cellular and in vivo models, are warranted to fully elucidate their respective therapeutic potentials.

References

Differentiating the Biological Effects of Hyperoside and Isoquercitrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological effects of two structurally similar flavonol glycosides, hyperoside and isoquercitrin. As quercetin derivatives, both compounds exhibit a wide range of pharmacological activities, yet subtle structural differences lead to variations in their biological efficacy and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data, methodologies, and visual representations of key signaling pathways.

Introduction

This compound (quercetin-3-O-β-D-galactoside) and isoquercitrin (quercetin-3-O-β-D-glucoside) are naturally occurring flavonoids found in a variety of medicinal plants, fruits, and vegetables. Their shared quercetin aglycone backbone imparts significant antioxidant, anti-inflammatory, and anti-cancer properties. However, the differing sugar moiety—galactose in this compound and glucose in isoquercitrin—influences their bioavailability, absorption, and interaction with cellular targets, resulting in distinct biological profiles.[1][2] This guide aims to delineate these differences to aid in the selection and application of these compounds in research and drug discovery.

Comparative Biological Activities: Quantitative Data

The following tables summarize the available quantitative data from various in vitro and in vivo studies, providing a direct comparison of the biological potencies of this compound and isoquercitrin.

Table 1: Comparative Antioxidant Activity
AssayThis compound (IC50)Isoquercitrin (IC50)Reference
DPPH Radical Scavenging9.93 ± 0.38 µM12.68 ± 0.54 µM[3]
Superoxide Anion Scavenging87.99 ± 5.43 µM78.16 ± 4.83 µM[3]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.

Table 2: Comparative Anti-inflammatory Activity
Assay / CytokineThis compoundIsoquercitrinReference
TNF-α Inhibition32.31 ± 2.8% inhibition at 5 µMData on direct % inhibition at a specific concentration is limited, but studies show dose-dependent inhibition.[4]
IL-6 Inhibition41.31 ± 3.1% inhibition at 5 µMStudies indicate dose-dependent inhibition of IL-6.
Nitric Oxide (NO) Production Inhibition30.31 ± 4.1% inhibition at 5 µMDose-dependent inhibition of NO production has been reported.
Table 3: Comparative Anticancer Activity (GI50/IC50 Values)
Cell LineCancer TypeThis compound (µM)Isoquercitrin (µM)Reference
T24Bladder Cancer159 (72h)Not available
5637Bladder Cancer250 (48h)Not available
RL95-2Endometrial Cancer69.14 µg/mL (24h)Not available
HepG2Liver CancerNot available307.3 - 478.2 (24-72h)
Huh7Liver CancerNot available317.1 - 634.4 (24-72h)
SK-MEL-2MelanomaNot availableSignificant inhibition at 15 µM
A498Kidney CancerNot available~35% inhibition at 5 µg/mL, ~45% inhibition at 10 µg/mL

GI50/IC50: The concentration of the compound that causes 50% inhibition of cell growth or is cytotoxic to 50% of the cells. The duration of treatment is provided in parentheses where available.

Key Signaling Pathways

This compound and isoquercitrin exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions of these flavonoids with major cellular signaling cascades.

This compound Signaling Pathway Interactions

Hyperoside_Signaling This compound This compound ROS ROS This compound->ROS inhibits NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway inhibits PI3K_Akt_Pathway PI3K/Akt Pathway This compound->PI3K_Akt_Pathway inhibits MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway modulates Nrf2_Pathway Nrf2/ARE Pathway This compound->Nrf2_Pathway activates ROS->NFkB_Pathway activates IkB_alpha IκBα NFkB_Pathway->IkB_alpha inhibits degradation p65 p65 IkB_alpha->p65 sequesters Nucleus_NFkB p65 (nucleus) p65->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes activates Akt Akt PI3K_Akt_Pathway->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes p38 p38 MAPK_Pathway->p38 activates JNK JNK MAPK_Pathway->JNK activates Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK induces JNK->Apoptosis_MAPK induces Nrf2 Nrf2 Nrf2_Pathway->Nrf2 promotes nuclear translocation ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1) ARE->Antioxidant_Enzymes activates

Caption: Signaling pathways modulated by this compound.

Isoquercitrin Signaling Pathway Interactions

Isoquercitrin_Signaling Isoquercitrin Isoquercitrin PI3K_Akt_Pathway PI3K/Akt/mTOR Pathway Isoquercitrin->PI3K_Akt_Pathway inhibits Apoptosis_PI3K Apoptosis Isoquercitrin->Apoptosis_PI3K induces Nrf2_Pathway Nrf2/ARE Pathway Isoquercitrin->Nrf2_Pathway activates MAPK_Pathway MAPK Pathway Isoquercitrin->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway Isoquercitrin->NFkB_Pathway inhibits PI3K PI3K PI3K_Akt_Pathway->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Keap1 Keap1 Nrf2_Pathway->Keap1 dissociates from Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus & binds ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1) ARE->Antioxidant_Enzymes activates ERK ERK MAPK_Pathway->ERK activates ERK->Nrf2_Pathway activates p65_translocation p65 nuclear translocation NFkB_Pathway->p65_translocation inhibits Inflammatory_Genes Pro-inflammatory Gene Expression p65_translocation->Inflammatory_Genes inhibits activation

Caption: Signaling pathways modulated by Isoquercitrin.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and isoquercitrin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol:

  • Prepare a stock solution of the test compound (this compound or isoquercitrin) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.

  • Add the DPPH working solution to each well to initiate the reaction.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A blank containing the solvent and DPPH solution is used as a control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Objective: To assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or isoquercitrin) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The GI50 or IC50 value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of this compound or isoquercitrin.

  • Administer the test compounds or control substances orally or intraperitoneally at a specified time before carrageenan injection.

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Discussion and Conclusion

Both this compound and isoquercitrin demonstrate significant potential as therapeutic agents due to their diverse biological activities.

Antioxidant Activity: The available data suggests that both compounds are potent antioxidants. While one study indicated that this compound has a slightly lower IC50 value in the DPPH assay, another showed isoquercitrin to be more effective at scavenging superoxide anions. These minor differences may be attributable to the different hydrogen-donating capabilities of the sugar moieties.

Anti-inflammatory Activity: Both flavonoids exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-α, IL-6, and NO. They achieve this primarily through the inhibition of the NF-κB signaling pathway. Further comparative studies with direct IC50 values are needed to definitively conclude which compound is a more potent anti-inflammatory agent.

Anticancer Activity: this compound and isoquercitrin have shown cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of pathways such as PI3K/Akt/mTOR and MAPK. The available data is on different cell lines, making a direct comparison of their anticancer potency difficult.

Bioavailability: A key differentiator between this compound and isoquercitrin is their bioavailability. Studies in rats have shown that isoquercitrin is more readily absorbed and metabolized to its aglycone, quercetin, compared to this compound. This difference in absorption and metabolism could significantly impact their in vivo efficacy.

References

Hyperoside vs. Rutin: A Comparative Analysis of Anti-inflammatory Effects for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-inflammatory properties of two prominent flavonoids, this guide offers a comprehensive comparison of hyperoside and rutin. We present experimental data, detailed methodologies, and signaling pathway visualizations to assist researchers, scientists, and drug development professionals in their understanding and application of these natural compounds.

This compound and rutin are flavonoid glycosides found in a variety of plants and have garnered significant attention for their potential therapeutic benefits, particularly their anti-inflammatory activities. While both compounds share a common aglycone, quercetin, their distinct sugar moieties influence their bioavailability and pharmacological effects. This guide provides a comparative analysis of their anti-inflammatory efficacy, drawing upon in vitro and in vivo experimental data.

Quantitative Comparison of Anti-inflammatory Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory effects of this compound and rutin from various experimental models.

Table 1: In Vitro Anti-inflammatory Effects of this compound and Rutin

CompoundCell LineInflammatory StimulusConcentrationEffect on Inflammatory MarkersReference
This compound RAW 264.7 macrophagesLipopolysaccharide (LPS)12.5, 25, 50 µMDose-dependently inhibited nitric oxide (NO) production with an IC50 of 48.7 µM.
50 µMSignificantly inhibited the production of TNF-α and IL-6.
BV2 microglial cellsLPS (100 ng/mL)10, 20, 40 µMDose-dependently inhibited NO, TNF-α, and IL-1β production.
Human Umbilical Vein Endothelial Cells (HUVECs)LPS (1 µg/mL)10, 20, 50 µmol/LAttenuated the increased mRNA expression of IL-1β, IL-6, and TNF-α in a dose- and time-dependent manner.
Rutin RAW 264.7 macrophagesLPS25, 50, 100 µMDose-dependently inhibited NO production.
100 µMSignificantly attenuated LPS-induced TNF-α and iNOS gene expression.
Canine macrophage DH82 cellsLPSNot specifiedInhibited the LPS-induced increase in protein and gene levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).
Human Umbilical Vein Endothelial Cells (HUVECs)LPSNot specifiedSuppressed the production of TNF-α.

Table 2: In Vivo Anti-inflammatory Effects of this compound and Rutin

CompoundAnimal ModelInflammatory AgentDoseEffect on InflammationReference
This compound MiceAcetic acid-induced vascular permeability100 mg/kg, i.p.Significantly inhibited vascular permeability.
Rutin RatsCarrageenan-induced paw edema100 mg/kgShowed a 48.8% inhibition of paw edema at 3 hours.
200 mg/kgShowed a 58.9% inhibition of paw edema at 3 hours.
MiceAcetic acid-induced hyperpermeabilityNot specifiedSuppressed hyperpermeability.

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the data and designing future studies. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Inflammation in Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 or canine macrophage DH82 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or rutin for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding LPS (typically 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, ERK, JNK, p38) are analyzed.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Treatment: Animals are divided into groups and orally or intraperitoneally administered with this compound, rutin, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle (control) one hour before the induction of inflammation.

  • Inflammation Induction: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group in comparison to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and rutin are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: NF-κB signaling pathway and points of inhibition by this compound and Rutin.

Both this compound and rutin have been shown to inhibit the NF-κB pathway. They can suppress the phosphorylation of IκBα, which prevents its degradation and consequently inhibits the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor Upstream Upstream Kinases Receptor->Upstream ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 (c-Jun/c-Fos) p_ERK->AP1 p_JNK->AP1 p_p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->p_ERK Inhibits This compound->p_p38 Inhibits Rutin Rutin Rutin->p_ERK Inhibits Rutin->p_JNK Inhibits Rutin->p_p38 Inhibits

Caption: MAPK signaling pathway and points of inhibition by this compound and Rutin.

Studies have demonstrated that both this compound and rutin can modulate the MAPK pathway. This compound has been shown to inhibit the phosphorylation of p38 and ERK in response to inflammatory stimuli. Rutin has also been found to suppress the activation of ERK, JNK, and p38 in various models of inflammation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of natural compounds like this compound and rutin.

Experimental_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Cell Culture (e.g., RAW 264.7) invitro->cell_culture animal_model Animal Model (e.g., Rat Paw Edema) invivo->animal_model treatment_vitro Pre-treatment with This compound/Rutin cell_culture->treatment_vitro treatment_vivo Administration of This compound/Rutin animal_model->treatment_vivo induction_vitro Inflammation Induction (e.g., LPS) treatment_vitro->induction_vitro induction_vivo Inflammation Induction (e.g., Carrageenan) treatment_vivo->induction_vivo measurement_vitro Measurement of Inflammatory Markers (NO, Cytokines) induction_vitro->measurement_vitro measurement_vivo Measurement of Paw Edema induction_vivo->measurement_vivo mechanism Mechanism of Action (Western Blot for NF-κB & MAPK) measurement_vitro->mechanism analysis Data Analysis and Comparison measurement_vivo->analysis mechanism->analysis end End analysis->end

Caption: General experimental workflow for comparative anti-inflammatory studies.

Comparative Analysis and Conclusion

Both this compound and rutin demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways.

From the available data, this compound appears to have potent anti-inflammatory effects, with a notable ability to inhibit NO production and pro-inflammatory cytokines in vitro. In vivo, it has been shown to effectively reduce vascular permeability.

Rutin also exhibits strong anti-inflammatory activity, effectively reducing paw edema in vivo and suppressing the expression of inflammatory cytokines and enzymes in vitro.

A key difference between the two compounds lies in their bioavailability. Some studies suggest that this compound may have superior bioavailability compared to rutin. Rutin has limited absorption in its glycosidic form and is metabolized by gut microbiota to its aglycone, quercetin, which is then absorbed. This metabolic step may influence its onset and duration of action.

Hyperoside Potentiates Conventional Chemotherapy: A Comparative Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers in oncology and drug development can now access a comprehensive comparison guide detailing the synergistic effects of Hyperoside, a naturally occurring flavonoid, with conventional chemotherapy drugs. This guide provides an objective analysis of this compound's potential to enhance the efficacy of paclitaxel, doxorubicin, and cisplatin in various cancer models, supported by experimental data and detailed methodologies.

This compound has demonstrated a remarkable ability to sensitize cancer cells to traditional chemotherapeutic agents, offering a promising avenue for improving treatment outcomes and potentially reducing drug-related toxicity. This guide synthesizes key findings from multiple studies to present a clear comparison of these combination therapies.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of combining this compound with conventional chemotherapy drugs has been quantified using the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates a synergistic interaction.

Cancer Cell LineChemotherapy DrugThis compound (µM)Chemotherapy Drug (µM)IC50 of Combination (µM)Combination Index (CI)
Breast Cancer
MDA-MB-231PaclitaxelVariesVariesPotentiatedSynergistic[1]
MDA-MB-231DoxorubicinVariesVariesSynergistic Cytotoxic ResponseSynergistic[2][3]
Ovarian Cancer
A2780cisRCisplatinVariesVariesAdditive EffectAdditive[4]

Note: While several studies confirm the synergistic or sensitizing effects of this compound, specific IC50 and CI values for the combinations are not consistently reported in the available literature. The table reflects the qualitative findings of synergy.

Mechanisms of Action: Key Signaling Pathways

This compound exerts its synergistic effects by modulating critical signaling pathways involved in cancer cell survival, proliferation, and apoptosis.

This compound and Paclitaxel in Breast Cancer

In triple-negative breast cancer cells (MDA-MB-231), this compound enhances the cytotoxic effects of paclitaxel by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1] This inhibition leads to the downregulation of the NF-κB signaling cascade, which is crucial for cancer cell survival and inflammation. The combination therapy results in increased apoptosis, evidenced by elevated levels of pro-apoptotic proteins like Bax and cleaved caspase-3, and decreased levels of the anti-apoptotic protein Bcl-2.

TLR4_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibits Paclitaxel Paclitaxel Paclitaxel->TLR4 activates NFkB NFkB TLR4->NFkB activates Survival Survival NFkB->Survival promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits

This compound inhibits Paclitaxel-induced TLR4 activation.
This compound and Doxorubicin in Breast Cancer

The combination of this compound and Doxorubicin shows a synergistic cytotoxic response in human breast cancer MDA-MB-231 cells. This synergy is associated with an increase in apoptosis. Mechanistically, this combination has been shown to modulate the ASK1/p38 signaling pathway, leading to enhanced cancer cell death. Furthermore, the combination therapy upregulates the expression of the pro-apoptotic protein Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.

Apoptosis_Pathway cluster_drugs Combination Therapy This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl2 This compound->Bcl2 downregulates Doxorubicin Doxorubicin Doxorubicin->Bax upregulates Doxorubicin->Bcl2 downregulates Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Drug_Treatment This compound + Chemo Cell_Culture->Drug_Treatment MTT_Assay Cell Viability (MTT) Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Drug_Treatment->Apoptosis_Assay Western_Blot Protein Expression Drug_Treatment->Western_Blot Xenograft Nude Mouse Xenograft In_Vivo_Treatment Drug Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

References

A Head-to-Head Comparison of Hyperoside Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Hyperoside, a flavonol glycoside with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, suffers from poor water solubility and low oral bioavailability, limiting its therapeutic potential. To overcome these limitations, various nano- and micro-scale delivery systems have been explored to enhance its delivery, stability, and efficacy. This guide provides a head-to-head comparison of different this compound delivery systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate formulation strategy.

Performance Comparison of this compound Delivery Systems

The following tables summarize the key physicochemical and performance characteristics of various delivery systems investigated for this compound and the structurally similar flavonoid, Quercetin. It is important to note that while data for this compound is presented where available, data for Quercetin is used as a surrogate for some systems due to a lack of direct studies on this compound. This is explicitly indicated in the tables.

Table 1: Physicochemical Properties of this compound and Quercetin Delivery Systems

Delivery SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Charge-Reversed Liposomes This compound < 2000.164 ± 0.062-6.2 ± 1.9 (at pH 7.4)95.57 ± 0.568.55 ± 0.57[1][2][3]
Zein-Pectin Nanoparticles This compound 270--32.491-[4]
Solid Lipid Nanoparticles (SLNs) Quercetin110.7 ± 1.97--> 99-[1]
Nanostructured Lipid Carriers (NLCs) Quercetin118.20.220-20.188.74-
Polymeric Micelles Quercetin180.26 ± 2.4--13.578.4 ± 1.2-
Ethosomes Quercetin132 ± 32--63.9 ± 6.0-
Phytosomes *Quercetin266.6 ± 1.370.388 ± 0.01-29.43 ± 0.7596.57 ± 5.61-

*Data for Quercetin, a structurally similar flavonoid, is presented as a proxy for this compound.

Table 2: In Vitro and In Vivo Performance of this compound and Quercetin Delivery Systems

Delivery SystemDrugKey In Vitro FindingsKey In Vivo FindingsReference
Charge-Reversed Liposomes This compound Sustained release with ~20% release in 24h. Enhanced cellular uptake in acidic pH.Strongest tumor growth inhibition (88.79%) in a xenograft mouse model.
Zein-Pectin Nanoparticles This compound Sustained release under simulated gastrointestinal conditions.-
Solid Lipid Nanoparticles (SLNs) QuercetinFaster release profile compared to pure quercetin.-
Nanostructured Lipid Carriers (NLCs) QuercetinSustained release with ~36% release in 72h.Higher brain concentration compared to quercetin suspension after nasal delivery.
Polymeric Micelles QuercetinSustained release with 96.11% release up to 8h.-
Ethosomes QuercetinSuperior skin permeation (29.5 ± 7.0 µg/cm²) compared to liposomes.Higher Cmax and AUC compared to non-ethosomal gel and oral suspension.
Phytosomes *QuercetinEnhanced dissolution and faster drug release (98.1%) compared to free quercetin (68.4%) over 7h.Up to 20-fold higher plasma levels of quercetin compared to unformulated quercetin in humans.

*Data for Quercetin, a structurally similar flavonoid, is presented as a proxy for this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of different this compound delivery systems.

Preparation of Delivery Systems
  • Charge-Reversed Liposomes (Thin-Film Hydration Method) : L-lysine is used as a linker to connect 2,3-dimethylmaleic anhydride (DMA) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) to yield DSPE-Lys-DMA (DLD). DLD is then mixed with other lipids and this compound in an organic solvent. The solvent is evaporated to form a thin film, which is then hydrated with an aqueous buffer and sonicated to form liposomes.

  • Zein-Pectin Nanoparticles (Anti-Solvent Precipitation) : Zein and this compound are dissolved in an aqueous ethanol solution. This solution is then added dropwise to a pectin solution under constant stirring, leading to the formation of nanoparticles as the ethanol diffuses out.

  • Solid Lipid Nanoparticles (SLNs) (Ultrasonication) : The lipid (e.g., tripalmitin) and lecithin are melted together, and Quercetin is dispersed in the molten lipid. This lipid phase is then added to a hot aqueous surfactant solution and homogenized, followed by ultrasonication to produce a nanoemulsion. Cooling of the nanoemulsion leads to the solidification of the lipid nanoparticles.

  • Nanostructured Lipid Carriers (NLCs) (Melt Emulsification-High-Pressure Homogenization) : Solid and liquid lipids are melted, and Quercetin is dissolved in the lipid mixture. This hot lipid phase is dispersed in a hot aqueous surfactant solution under high-speed homogenization, followed by high-pressure homogenization. The resulting nanoemulsion is cooled to form NLCs.

  • Polymeric Micelles (Thin-Film Hydration) : An amphiphilic block copolymer (e.g., Pluronic P123 and P407) and Quercetin are dissolved in an organic solvent. The solvent is evaporated to create a thin film, which is then hydrated with an aqueous solution and stirred to allow for the self-assembly of polymeric micelles.

  • Ethosomes (Cold Method) : Phospholipids are dispersed in water and stirred until a colloidal suspension is formed. In a separate vessel, the drug and ethanol are mixed. The ethanolic solution is then added slowly to the phospholipid suspension under constant stirring to form ethosomes.

  • Phytosomes (Solvent Evaporation) : Quercetin and a phospholipid (e.g., phosphatidylcholine) are refluxed in a suitable organic solvent (e.g., ethanol). The solvent is then evaporated under vacuum to obtain a thin film, which is then hydrated with an aqueous medium to form the phytosome complex.

Characterization of Delivery Systems
  • Particle Size and Polydispersity Index (PDI) : Measured by Dynamic Light Scattering (DLS). The sample is diluted in a suitable solvent and placed in the instrument's cuvette. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution.

  • Zeta Potential : Determined using Electrophoretic Light Scattering (ELS). An electric field is applied to the sample dispersion, causing the charged particles to move. The velocity of this movement is measured to calculate the zeta potential, which indicates the surface charge and stability of the nanoparticles.

  • Encapsulation Efficiency (EE) and Drug Loading (DL) :

    • EE (%) = (Total Drug - Free Drug) / Total Drug × 100

    • DL (%) = (Total Drug - Free Drug) / Total Weight of Nanoparticles × 100 Free drug is typically separated from the nanoparticle dispersion by ultracentrifugation or dialysis. The amount of drug in the supernatant (free drug) and/or in the nanoparticles is then quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

In Vitro Drug Release
  • Dialysis Method : The nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline) at a constant temperature and stirring rate. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium. The concentration of the released drug in the aliquots is measured by HPLC or UV-Vis spectrophotometry.

In Vivo Pharmacokinetic Studies
  • Animal Studies : The drug-loaded nanoparticle formulation and the free drug suspension are administered to animal models (e.g., rats, mice) via the desired route (e.g., oral, intravenous). At specific time points, blood samples are collected, and the plasma is separated. The concentration of the drug in the plasma is determined using a validated analytical method such as LC-MS/MS. Pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are then calculated to assess the bioavailability.

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Hyperoside_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Nrf2 Nrf2 ROS->Nrf2 Oxidative stress dissociates Keap1 Keap1 Nrf2->Keap1 Dissociation from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces expression of Antioxidant_Response Antioxidant & Anti-inflammatory Effects HO1->Antioxidant_Response Leads to

Fig. 1: Simplified signaling pathway of this compound's antioxidant activity.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Formulation Preparation of This compound-loaded Nanoparticles Size_Zeta Particle Size & Zeta Potential (DLS, ELS) Formulation->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Formulation->EE_DL Morphology Morphology (TEM/SEM) Formulation->Morphology InVitro_Release In Vitro Release (Dialysis) Size_Zeta->InVitro_Release EE_DL->InVitro_Release InVivo_PK In Vivo Pharmacokinetics (Animal Model) InVitro_Release->InVivo_PK Efficacy Therapeutic Efficacy (Disease Model) InVivo_PK->Efficacy

Fig. 2: General experimental workflow for developing and evaluating this compound delivery systems.

Conclusion

The development of advanced drug delivery systems is crucial for harnessing the full therapeutic potential of promising but challenging molecules like this compound. This guide provides a comparative overview of various nanocarrier systems, highlighting their respective advantages and performance metrics. While charge-reversed liposomes and zein-pectin nanoparticles have shown significant promise in preclinical studies with this compound, other systems like SLNs, NLCs, polymeric micelles, ethosomes, and phytosomes, which have been successfully employed for the similar flavonoid Quercetin, also represent viable and potent strategies for enhancing the delivery of this compound. The choice of the optimal delivery system will ultimately depend on the specific therapeutic application, desired release profile, and route of administration. The provided experimental protocols and comparative data serve as a valuable resource for researchers to design and evaluate novel this compound formulations with improved clinical outcomes.

References

Cross-validation of Hyperoside quantification methods (HPLC vs. UPLC-MS/MS).

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Hyperoside, a flavonoid glycoside with significant pharmacological potential, is no exception. The choice of analytical methodology can profoundly impact the reliability and efficiency of its quantification. This guide provides an objective comparison of two prevalent techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data from peer-reviewed studies.

Executive Summary

Both HPLC and UPLC-MS/MS are robust methods for the quantification of this compound. The primary distinction lies in their sensitivity, selectivity, and speed. UPLC-MS/MS generally offers significantly lower limits of detection and quantification, shorter analysis times, and higher specificity, making it ideal for complex matrices like plasma or for trace-level analysis.[1][2][3] HPLC with UV detection, while typically less sensitive, remains a reliable and more accessible technique for routine analysis of simpler sample matrices such as plant extracts and pharmaceutical formulations.[4][5] The selection of the optimal method depends on the specific requirements of the study, including the nature of the sample, the required sensitivity, and throughput needs.

Data Presentation: A Head-to-Head Comparison

The performance of analytical methods is best assessed through validated quantitative parameters. The following tables summarize the key performance indicators for this compound quantification using HPLC and UPLC-MS/MS, compiled from various studies.

Table 1: Performance Characteristics of HPLC Methods for this compound Quantification

ParameterReported ValuesReference
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL - 0.06 mg/mL
Limit of Quantification (LOQ)0.18 mg/mL
Precision (RSD%)< 3% (Intra- and Inter-day)
Accuracy (Recovery %)98.87% - 100.36%
Analysis Time~25 - 35 minutes

Table 2: Performance Characteristics of UPLC-MS/MS Methods for this compound Quantification

ParameterReported ValuesReference
Linearity (r²)> 0.99
Limit of Detection (LOD)0.56 ng/mL
Limit of Quantification (LOQ)1.70 ng/mL - 2.00 ng/mL
Precision (RSD%)2.6% - 9.3% (Intra- and Inter-day)
Accuracy (Recovery %)± 8.6% (RE%) to 87.00% - 102.29%
Analysis Time~3 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for both HPLC and UPLC-MS/MS as cited in the literature.

HPLC-UV Method for this compound Quantification

This protocol is based on a method for the quantitative determination of this compound in a cream formulation.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column : Zorbax C18 column (5 µm particle size).

  • Mobile Phase : A gradient system is typically employed. A common mobile phase consists of an aqueous solution with a small percentage of acid (e.g., 0.05% phosphoric acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 360 nm.

  • Column Temperature : 30 °C.

  • Sample Preparation : Samples are often extracted using an ethanol-based ultrasound-assisted extraction method.

UPLC-MS/MS Method for this compound Quantification

This protocol is based on a rapid and sensitive method developed for the quantification of this compound in rat plasma.

  • Instrumentation : Ultra-Performance Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column : InfinityLab Poroshell 120EC-C18 (2.1 mm × 50 mm, 1.9 µm).

  • Mobile Phase : A gradient elution using methanol (A) and water with 0.1% acetic acid (B).

  • Flow Rate : 0.4 mL/min.

  • Ionization Mode : Electrospray Ionization (ESI) in negative mode is commonly used for flavonoids.

  • Detection : Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation : For biological samples like plasma, a liquid-liquid extraction with a solvent such as ethyl acetate is a common procedure.

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_UPLC UPLC-MS/MS Analysis cluster_Data Data Analysis Sample Sample (e.g., Plant Extract, Plasma) Extraction Extraction Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC_Inject Injection Filtration->HPLC_Inject To HPLC UPLC_Inject Injection Filtration->UPLC_Inject To UPLC-MS/MS HPLC_Separation C18 Column Separation HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection (360 nm) HPLC_Separation->HPLC_Detect Quantification Quantification HPLC_Detect->Quantification UPLC_Separation Sub-2µm Particle Column Separation UPLC_Inject->UPLC_Separation UPLC_Detect MS/MS Detection (MRM) UPLC_Separation->UPLC_Detect UPLC_Detect->Quantification

Caption: General experimental workflow for this compound quantification.

Method Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS center This compound Quantification Method Comparison hplc_speed Slower Analysis Time (~25-35 min) uplc_speed Faster Analysis Time (~3 min) hplc_sensitivity Lower Sensitivity (µg/mL - mg/mL LOD/LOQ) hplc_selectivity Good Selectivity hplc_cost Lower Initial Cost uplc_sensitivity Higher Sensitivity (ng/mL LOD/LOQ) uplc_selectivity Excellent Selectivity uplc_cost Higher Initial Cost

Caption: Key performance differences between HPLC and UPLC-MS/MS.

Conclusion

The cross-validation of this compound quantification methods reveals a clear trade-off between the accessibility and cost-effectiveness of HPLC-UV and the superior sensitivity, speed, and selectivity of UPLC-MS/MS. For high-throughput screening, analysis of complex biological matrices, and studies requiring trace-level quantification, UPLC-MS/MS is the method of choice. Conversely, for routine quality control of well-characterized, simpler samples where high sensitivity is not a critical requirement, HPLC-UV provides a reliable and economical solution. The ultimate decision should be guided by the specific analytical challenges and objectives of the research.

References

In vitro validation of Hyperoside's neuroprotective effects using primary neurons.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro validation of Hyperoside's neuroprotective effects, with a comparative assessment against Quercetin and Astragalin.

This guide provides an objective comparison of the neuroprotective performance of this compound with other well-known neuroprotective flavonoids, Quercetin and Astragalin. The information presented is based on experimental data from in vitro studies using primary neuron cultures, a highly relevant model for neurodegenerative disease research. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the potential of this compound as a therapeutic agent.

Comparative Efficacy of Neuroprotective Compounds

The neuroprotective effects of this compound, Quercetin, and Astragalin have been evaluated in primary neurons subjected to neurotoxic insults, primarily amyloid-beta (Aβ) peptide-induced toxicity, a hallmark of Alzheimer's disease, and oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic stroke. The following tables summarize the quantitative data from these studies, highlighting the dose-dependent efficacy of each compound in mitigating neuronal damage.

Table 1: Neuroprotective Effects Against Amyloid-Beta (Aβ)-Induced Toxicity in Primary Neurons

CompoundNeuron TypeAβ ModelConcentrationKey Outcomes
This compound CorticalAβ(25-35)10, 20, 40 µM- Significantly inhibited Aβ-induced cytotoxicity and apoptosis.[1] - Reversed mitochondrial membrane potential decrease and ROS production.[1] - Inhibited caspase-9 and -3 activation.[1]
bEnd.3 cellsAβ(1-42)50, 200, 500 µM- Dose-dependently increased cell viability.[2] - Decreased early apoptosis rates from 28.5% to 9.5%.[2]
Quercetin HippocampalAβ(1-42)5, 10, 20, 40 µM- Attenuated cytotoxicity, protein oxidation, and lipid peroxidation at 5 and 10 µM. - Higher concentrations (20 and 40 µM) were not neuroprotective and showed some toxicity.
SH-SY5Y cellsAβ(1-42)50, 100, 150 µM- Dose-dependently increased cell viability, with a 35.84% increase at 150 µM.
Astragalin HT22 cellsAβ(25-35)40 µM- Increased survival rate of Aβ-injured cells to (97.17 ± 2.50)%.

Table 2: Neuroprotective Effects Against Oxygen-Glucose Deprivation/Reperfusion (OGD/R)-Induced Injury in Primary Neurons

CompoundNeuron TypeOGD/R DurationConcentrationKey Outcomes
This compound CorticalNot SpecifiedNot Specified- Protected cultured cortical neurons from OGD-R injury. - Attenuated the phosphorylation of CaMKII and lessened iNOS expression.
Astragaloside IV (related to Astragalin) Cortical3 hours6.25, 12.5, 25 µmol/L- Dose-dependently improved cell viability, with a 46.8% increase at 25 µmol/L.
Calycosin-7-O-β-D-glucoside (related to Astragalin) HT22 cells8 hours OGDNot Specified- Significantly improved cell viability and reduced LDH release.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these flavonoids are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound: PI3K/Akt and Nitric Oxide Signaling

This compound exerts its neuroprotective effects primarily through the activation of the PI3K/Akt signaling pathway and modulation of the nitric oxide (NO) pathway. In the context of Aβ toxicity, this compound activates PI3K/Akt, which in turn inhibits the pro-apoptotic protein Bad and prevents the mitochondrial release of cytochrome c, thereby suppressing the caspase cascade. In the OGD/R model, this compound has been shown to lessen the expression of inducible nitric oxide synthase (iNOS) by inhibiting NF-κB activation.

Hyperoside_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor Receptor Aβ->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt p-Akt p-Akt (Active) Akt->p-Akt Phosphorylation Bad Bad p-Akt->Bad Phosphorylates p-Bad p-Bad (Inactive) Bad->p-Bad Bcl-xL Bcl-xL Bad->Bcl-xL Inhibits Mitochondrion Mitochondrion Bcl-xL->Mitochondrion Stabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis This compound This compound This compound->PI3K

This compound's activation of the PI3K/Akt pathway.
Quercetin: Antioxidant and Anti-Apoptotic Mechanisms

Quercetin's neuroprotective effects are largely attributed to its potent antioxidant properties. It directly scavenges reactive oxygen species (ROS) and enhances the intracellular antioxidant defense system. In the context of Aβ toxicity, Quercetin has been shown to reduce protein oxidation and lipid peroxidation. It also exerts anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.

Quercetin_Neuroprotection_Workflow Aβ_Toxicity Amyloid-β Toxicity Oxidative_Stress Oxidative Stress (↑ ROS) Aβ_Toxicity->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Aβ_Toxicity->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptotic Pathway Activation (↑ Bax/Bcl-2, ↑ Caspases) Oxidative_Stress->Apoptosis_Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Neuronal_Death Neuronal Death Apoptosis_Pathway->Neuronal_Death Quercetin Quercetin Quercetin->Oxidative_Stress Inhibits Quercetin->Apoptosis_Pathway Inhibits

Quercetin's multi-faceted neuroprotective action.
Astragalin: PI3K/Akt/mTOR-Mediated Autophagy

Astragalin has been shown to exert neuroprotective effects by activating autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway. In models of Alzheimer's disease, Astragalin treatment led to a downregulation of phosphorylated PI3K, Akt, and mTOR, which in turn promoted the initiation of autophagy, a cellular process for clearing aggregated proteins like Aβ.

Astragalin_Autophagy_Pathway cluster_intracellular Intracellular PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Aβ_Clearance Aβ Clearance Autophagy->Aβ_Clearance Neuroprotection Neuroprotection Aβ_Clearance->Neuroprotection Astragalin Astragalin Astragalin->PI3K Inhibits

Astragalin's regulation of autophagy via PI3K/Akt/mTOR.

Experimental Protocols

This section provides a detailed methodology for the key in vitro experiments cited in this guide.

Primary Neuron Culture
  • Source: Cortical or hippocampal tissues from embryonic day 18 (E18) Sprague-Dawley rat fetuses.

  • Dissociation: Tissues are dissected and mechanically dissociated in a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Plating: Dissociated cells are plated on poly-D-lysine-coated culture plates or coverslips at a density of 1-2 x 10^5 cells/cm².

  • Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Half of the medium is replaced every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.

Induction of Neurotoxicity
  • Amyloid-Beta (Aβ) Toxicity:

    • Preparation of Aβ oligomers: Lyophilized Aβ(1-42) or Aβ(25-35) peptide is dissolved in sterile water or hexafluoroisopropanol (HFIP), lyophilized, and then resuspended in dimethyl sulfoxide (DMSO) followed by dilution in culture medium. The solution is then aggregated by incubation at 4°C or 37°C for a specified period (e.g., 24 hours).

    • Treatment: Primary neurons are treated with the prepared Aβ oligomers at final concentrations typically ranging from 5 to 20 µM for 24-48 hours.

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R):

    • OGD: The culture medium is replaced with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution). The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration ranging from 1 to 8 hours.

    • Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cultures are returned to the normoxic incubator for a reperfusion period, typically 24 hours.

Assessment of Neuroprotection
  • Cell Viability Assay (MTT Assay):

    • After treatment, the culture medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Aliquots of the culture medium are collected after treatment.

    • The LDH activity in the medium is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • LDH release is an indicator of cell membrane damage and is expressed as a percentage of the total LDH release from lysed control cells.

  • Apoptosis Assays:

    • Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay kit. Cell lysates are incubated with a caspase-3-specific substrate, and the resulting signal is quantified.

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture. Apoptotic cells are visualized by fluorescence microscopy.

    • Western Blot for Apoptotic Markers: The expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins are quantified by Western blot analysis.

  • Measurement of Reactive Oxygen Species (ROS):

    • Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • After treatment, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Western Blot Analysis for Signaling Pathways:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against the total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, Bad).

    • After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the changes in protein phosphorylation or expression.

Experimental_Workflow Start Start Primary_Neuron_Culture 1. Primary Neuron Culture (Cortical or Hippocampal) Start->Primary_Neuron_Culture Induce_Neurotoxicity 2. Induce Neurotoxicity Primary_Neuron_Culture->Induce_Neurotoxicity Aβ_Toxicity Amyloid-β Toxicity Induce_Neurotoxicity->Aβ_Toxicity OGD_R OGD/R Injury Induce_Neurotoxicity->OGD_R Treatment 3. Treatment with This compound, Quercetin, or Astragalin Aβ_Toxicity->Treatment OGD_R->Treatment Assess_Neuroprotection 4. Assess Neuroprotection Treatment->Assess_Neuroprotection Cell_Viability Cell Viability (MTT) Assess_Neuroprotection->Cell_Viability Apoptosis Apoptosis (Caspase-3, TUNEL) Assess_Neuroprotection->Apoptosis ROS_Measurement ROS Measurement Assess_Neuroprotection->ROS_Measurement Western_Blot Western Blot (Signaling Pathways) Assess_Neuroprotection->Western_Blot End End Cell_Viability->End Apoptosis->End ROS_Measurement->End Western_Blot->End

References

Hyperoside in Clinical Development: A Landscape Devoid of Late-Stage Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive preclinical research highlighting the therapeutic potential of hyperoside, a comprehensive evaluation of its clinical efficacy through robust, publicly available clinical trial data remains elusive. A thorough search of clinical trial registries and scientific literature reveals a significant gap between promising in vitro and in vivo studies and the progression of this compound-containing formulations into human clinical trials.

Currently, there are no registered Phase 2 or Phase 3 clinical trials for any specific this compound-containing drug that would provide the necessary quantitative data for a direct comparison with other established therapies. This absence of late-stage clinical data prevents a meaningful assessment of its performance in a real-world clinical setting.

While the reasons for this translational gap are not explicitly detailed in the available literature, it underscores the challenges in developing natural compounds into approved pharmaceuticals. The journey from promising preclinical findings to successful clinical application is often fraught with obstacles, including issues related to bioavailability, formulation, and demonstrating a favorable risk-benefit profile in humans.

Preclinical Promise: A Glimpse into this compound's Bioactivity

Despite the lack of clinical trial data, a substantial body of preclinical research points to this compound's diverse pharmacological activities, primarily centered around its anti-inflammatory, antioxidant, and anti-cancer properties. These effects are attributed to its modulation of various cellular signaling pathways.

Key Signaling Pathways Modulated by this compound

Preclinical studies have identified several key signaling pathways that are influenced by this compound, providing a mechanistic basis for its observed biological effects. These include:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[1] By suppressing NF-κB, this compound can reduce the production of pro-inflammatory cytokines and mediators.[1]

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is crucial for cell survival and proliferation. This compound has been observed to modulate this pathway, which may contribute to its anti-cancer effects by inducing apoptosis in cancer cells.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation. This compound has been shown to influence various components of the MAPK pathway, such as ERK, JNK, and p38, although the specific effects can vary depending on the cell type and context.

  • Nrf2/HO-1 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, which plays a central role in the cellular antioxidant response. This activation enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

The intricate interplay of these pathways underscores the multifaceted nature of this compound's biological activity.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To illustrate the preclinical understanding of this compound's mechanisms, the following diagrams, generated using the DOT language, depict a simplified overview of a key signaling pathway and a general experimental workflow for its evaluation.

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

Preclinical_Evaluation_Workflow Start Hypothesis: This compound has a therapeutic effect In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Toxicity Toxicology & Safety Pharmacology In_Vivo->Toxicity Formulation Formulation Development Toxicity->Formulation Clinical_Trial_Data_Unavailable Clinical Trial Data (Currently Unavailable) Formulation->Clinical_Trial_Data_Unavailable End Future Clinical Evaluation Clinical_Trial_Data_Unavailable->End

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

While the preclinical data for this compound is encouraging and suggests a range of potential therapeutic applications, the lack of human clinical trial data is a significant hurdle for its further development and clinical adoption. For researchers, scientists, and drug development professionals, the current body of evidence serves as a solid foundation for initiating well-designed clinical studies. Future research should focus on translating these preclinical findings into the clinical setting to definitively evaluate the efficacy and safety of this compound-containing formulations in human diseases. Until such data becomes available, any claims regarding its clinical performance should be approached with caution.

References

Safety Operating Guide

Proper Disposal of Hyperoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for hyperoside, a flavonol glycoside used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its potential hazards.

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowed[1][2][3]Acute toxicity, Oral (Category 4)[1]P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal service.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles with side-shields.

    • Protective gloves.

    • Impervious clothing or a lab coat.

    • In case of dust or aerosol formation, use a suitable respirator.

  • Waste Collection:

    • Collect waste this compound, including contaminated materials, in a designated and compatible waste container.

    • Ensure the container is made of a material that will not react with the chemical waste.

    • Keep the waste container tightly sealed when not in use.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the chemical name "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Ensure all components of a chemical mixture are identified by percent or volume.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA).

    • The SAA should be under the control of the laboratory supervisor and away from drains or water courses.

    • Store incompatible wastes separately. This compound is incompatible with strong oxidizing agents and alkaline conditions.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all federal, state, and local regulations for hazardous waste disposal.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinsing:

    • Thoroughly rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

  • Label Removal:

    • Completely remove or deface the original product label from the container.

  • Final Disposal:

    • Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

Spill Management

In the event of a this compound spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.

  • Clean-up:

    • For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite) and collect it for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Experimental Workflow for this compound Disposal

Logical Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect this compound Waste in a Compatible Container A->B C Label Container: 'Hazardous Waste - this compound' B->C G Triple Rinse Empty Container B->G For Empty Containers D Store in Designated Satellite Accumulation Area C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F Document Waste Transfer E->F H Collect Rinsate as Hazardous Waste G->H I Deface Original Label G->I H->B J Dispose of Clean Container as Regular Lab Waste I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Hyperoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Hyperoside. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency measures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Standard
Eye/Face Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Hand Protection Protective gloves (e.g., Nitrile rubber)Inspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374.[2][3]
Skin and Body Protection Impervious clothing, lab coatTo be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2][4]
Respiratory Protection Suitable respirator (e.g., N95 or P1 dust mask for nuisance levels)Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Step-by-Step Handling Procedure

Follow these steps for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure adequate ventilation in the work area. An appropriate exhaust ventilation system should be in place where dust may be formed.

    • Locate the nearest safety shower and eye wash station before beginning work.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid inhalation of dust or aerosols.

    • Prevent contact with eyes and skin.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands and skin thoroughly after handling.

  • Storage :

    • Keep the container tightly sealed.

    • Store in a cool, dry, and well-ventilated area.

    • Protect from direct sunlight and sources of ignition.

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

Emergency and First Aid Measures

Immediate action is critical in the event of an exposure.

Exposure Type First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center.

Accidental Release and Disposal Plan

In the case of a spill, follow these procedures for containment and cleanup.

Accidental Release Measures:

  • Personal Precautions : Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.

  • Containment and Cleanup :

    • For solutions, absorb with a liquid-binding material such as diatomite or universal binders.

    • For solids, sweep or shovel up the material and place it in a suitable, closed container for disposal.

    • Decontaminate surfaces and equipment by scrubbing with alcohol.

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.

Hazard Information

Hazard Class Hazard Statement
Acute toxicity, Oral H302: Harmful if swallowed.
Acute aquatic toxicity H400: Very toxic to aquatic life.
Chronic aquatic toxicity H410: Very toxic to aquatic life with long lasting effects.

This substance does not have established occupational exposure limit values.

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Disposal A Ensure Ventilation B Locate Safety Equipment A->B C Don PPE B->C D Avoid Inhalation & Contact C->D E No Eating, Drinking, Smoking D->E I Accidental Release D->I If Spill Occurs J First Aid D->J If Exposure Occurs F Wash Hands After Use E->F G Keep Container Sealed F->G After Handling K Dispose of Waste F->K After Use H Store in Cool, Dry, Ventilated Area G->H I->K

Caption: Workflow for the safe handling of this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyperoside
Reactant of Route 2
Reactant of Route 2
Hyperoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.